Urocortin (human)
Description
Context within the Corticotropin-Releasing Factor (CRF) Neuropeptide System
The urocortin peptide family is a key component of the Corticotropin-Releasing Factor (CRF) system, a crucial network of neuropeptides and their receptors that orchestrate the body's endocrine, autonomic, and behavioral responses to stress. pnas.orgnih.gov The CRF system was first recognized with the discovery of CRF, a 41-amino acid peptide that is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis. frontiersin.orgfrontiersin.org This axis is the central stress response system, and its activation leads to the release of glucocorticoids, such as cortisol.
The actions of the CRF family of peptides, including the urocortins, are mediated through two main types of G protein-coupled receptors: the CRF type 1 receptor (CRF-R1) and the CRF type 2 receptor (CRF-R2). oup.comamegroups.cn These receptors have distinct distributions throughout the body and different affinities for the various peptides in the CRF family, which allows for a wide range of biological effects. pnas.orgoup.com While CRF binds with high affinity primarily to CRF-R1, the urocortins exhibit a more varied binding profile, with some showing a high affinity for CRF-R2. pnas.orgpnas.org This differential receptor binding is fundamental to the diverse functions attributed to the urocortin family. pnas.org
Overview of Urocortin Subtypes (Urocortin 1, Urocortin 2, Urocortin 3)
The urocortin family in humans consists of three distinct peptides: Urocortin 1, Urocortin 2, and Urocortin 3. frontiersin.org These subtypes were identified subsequent to the discovery of CRF and have expanded our understanding of the complexity of the CRF system. guidetopharmacology.org
Urocortin 1 (Ucn1) , a 40-amino acid peptide, was the first of the urocortin family to be identified. oup.comresearchgate.net It is structurally related to CRF, sharing a 45% sequence identity. researchgate.net A key feature of Ucn1 is its ability to bind with high affinity to both CRF-R1 and CRF-R2. uniprot.orgnih.gov This dual affinity allows Ucn1 to influence a broad spectrum of physiological processes, including those traditionally associated with CRF, such as the stress response, as well as other functions mediated by CRF-R2. nih.govwikipedia.org Ucn1 is expressed in the central nervous system and various peripheral tissues, including the heart. wikipedia.orgahajournals.org Research indicates its involvement in cardiovascular function, appetite regulation, and the inflammatory response. amegroups.cnwikipedia.orgnih.gov
Urocortin 2 (Ucn2) , also known as stresscopin-related peptide, is a 38-amino acid peptide. pnas.orgtridixbio.com Unlike Ucn1, Ucn2 is a selective agonist for CRF-R2, showing very low affinity for CRF-R1. pnas.orgpnas.org This specificity suggests that Ucn2's primary role is to mediate the functions associated with CRF-R2 activation. pnas.org Ucn2 is expressed in various brain regions involved in stress and in peripheral tissues. assaygenie.comhycultbiotech.com Its functions are linked to the regulation of appetite, cardiovascular homeostasis, and inflammatory processes. frontiersin.orgassaygenie.comnih.gov
Urocortin 3 (Ucn3) , also referred to as stresscopin, is another 38-amino acid peptide that, like Ucn2, is a specific ligand for CRF-R2. pnas.orgoup.combiovendor.com Human Ucn3 was identified through searches of human genome databases. oup.com Its expression is found in specific areas of the brain, such as the hypothalamus and amygdala, as well as in peripheral tissues like the small intestine, skin, and pancreas. pnas.orgwikipedia.org The distinct distribution of Ucn3 suggests it has specialized roles, including the regulation of food intake, energy balance, and insulin (B600854) secretion. biovendor.comwikipedia.orgwikipedia.org
Table 1: Overview of Human Urocortin Subtypes
| Feature | Urocortin 1 (Ucn1) | Urocortin 2 (Ucn2) | Urocortin 3 (Ucn3) |
|---|---|---|---|
| Amino Acid Length | 40 | 38 | 38 |
| Primary Receptor Binding | CRF-R1 and CRF-R2 | CRF-R2 | CRF-R2 |
| Key Biological Functions | Stress response, cardiovascular function, appetite regulation, inflammation | Appetite suppression, cardiovascular homeostasis, anti-inflammatory effects | Regulation of food intake, energy balance, insulin secretion, stress recovery |
| Primary Tissue Expression | Central nervous system, heart, gastrointestinal tract, skin | Brain (stress-related regions), cardiovascular system, placenta | Brain (hypothalamus, amygdala), pancreas, small intestine, skin |
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| Urocortin (human) | |
| Corticotropin-Releasing Factor (CRF) | |
| Urocortin 1 | |
| Urocortin 2 | |
| Urocortin 3 | |
| Cortisol | |
| Stresscopin |
Structure
2D Structure
Properties
IUPAC Name |
4-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[4-amino-2-[(2-amino-3-carboxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-[[5-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C204H337N63O64/c1-28-100(20)154(262-191(323)140(90-271)257-180(312)127(75-96(12)13)247-189(321)138(88-269)259-192(324)141-52-42-70-267(141)199(331)136(83-146(210)279)255-163(295)111(205)81-150(286)287)193(325)254-135(85-152(290)291)185(317)246-129(77-98(16)17)187(319)266-159(107(27)274)198(330)253-131(79-109-45-35-32-36-46-109)181(313)248-132(80-110-86-222-91-228-110)183(315)245-126(74-95(10)11)178(310)243-124(72-93(6)7)176(308)235-116(51-41-69-227-204(220)221)174(306)265-158(106(26)273)197(329)251-128(76-97(14)15)179(311)244-125(73-94(8)9)177(309)239-122(58-64-149(284)285)170(302)242-123(71-92(4)5)175(307)230-104(24)161(293)231-114(49-39-67-225-202(216)217)173(305)264-157(105(25)272)196(328)241-119(55-61-144(208)277)171(303)256-137(87-268)188(320)240-117(53-59-142(206)275)166(298)234-113(48-38-66-224-201(214)215)165(297)238-121(57-63-148(282)283)168(300)233-112(47-37-65-223-200(212)213)164(296)229-103(23)162(294)232-120(56-62-147(280)281)167(299)237-118(54-60-143(207)276)169(301)249-133(82-145(209)278)184(316)236-115(50-40-68-226-203(218)219)172(304)261-156(102(22)30-3)195(327)263-155(101(21)29-2)194(326)252-130(78-108-43-33-31-34-44-108)182(314)250-134(84-151(288)289)186(318)258-139(89-270)190(322)260-153(99(18)19)160(211)292/h31-36,43-46,86,91-107,111-141,153-159,268-274H,28-30,37-42,47-85,87-90,205H2,1-27H3,(H2,206,275)(H2,207,276)(H2,208,277)(H2,209,278)(H2,210,279)(H2,211,292)(H,222,228)(H,229,296)(H,230,307)(H,231,293)(H,232,294)(H,233,300)(H,234,298)(H,235,308)(H,236,316)(H,237,299)(H,238,297)(H,239,309)(H,240,320)(H,241,328)(H,242,302)(H,243,310)(H,244,311)(H,245,315)(H,246,317)(H,247,321)(H,248,313)(H,249,301)(H,250,314)(H,251,329)(H,252,326)(H,253,330)(H,254,325)(H,255,295)(H,256,303)(H,257,312)(H,258,318)(H,259,324)(H,260,322)(H,261,304)(H,262,323)(H,263,327)(H,264,305)(H,265,306)(H,266,319)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H4,212,213,223)(H4,214,215,224)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIOOWPFSOAZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C204H337N63O64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4696 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Genetic Foundations of Human Urocortins
Urocortin Gene (UCN) Structure and Chromosomal Localization
The human urocortin gene, officially symbolized as UCN, is situated on chromosome 2 at the band 2p23.3. wikipedia.orgnih.gov Specifically, its genomic coordinates are from base pair 27,307,400 to 27,308,445 on the GRCh38.p14 assembly. nih.gov The UCN gene possesses a relatively simple structure, consisting of two exons. wikipedia.orgnih.gov Notably, the entire protein-coding region is contained within the second exon, a structural characteristic it shares with the gene for the related peptide, corticotropin-releasing factor (CRF). nih.gov
Several potential binding sites for transcription factors have been identified in the promoter region of the human urocortin gene, including a TATA box, a cyclic AMP response element (CRE), GATA-binding sites, and a C/EBP-binding site. nih.gov The presence of a CRE suggests that the gene's transcription is responsive to cyclic AMP levels. nih.gov
Genetic Variants and Isoforms of Human Urocortin
The human UCN gene is transcribed into a single known transcript, which does not appear to have alternative splice variants. ensembl.org This transcript is then translated into a preproprotein that undergoes proteolytic processing to yield the mature 40-amino acid urocortin peptide. genecards.org
While the UCN gene itself does not have multiple isoforms, the broader urocortin family includes other related peptides, namely Urocortin 2 (UCN2) and Urocortin 3 (UCN3). mdpi.com These are encoded by separate genes, UCN2 on chromosome 3 and UCN3 on chromosome 10. wikipedia.orgwikipedia.org It is important to distinguish these from isoforms of the UCN gene product.
Some studies have investigated naturally occurring antisense RNA transcripts for UCN, which could play a regulatory role in the expression of urocortin. researchgate.net Additionally, research into the mitochondrial tRNA Ser(UCN) gene has identified mutations associated with certain medical conditions, though this is distinct from the nuclear UCN gene that encodes the urocortin peptide. researchgate.net
Evolutionary Conservation and Divergence within the CRF Family
The corticotropin-releasing factor (CRF) family, to which urocortin belongs, is an ancient and evolutionarily conserved system. mdpi.com The mammalian CRF family consists of four agonists: CRF and the three urocortins (UCN1, UCN2, and UCN3). mdpi.com These peptides are paralogous, having arisen from gene duplication events. nih.gov
Phylogenetic analyses suggest that the vertebrate progenitor had two ancestral peptide genes. bioscientifica.com One of these gave rise to the CRF and UCN1 lineage, while the other founded the UCN2 and UCN3 lineage. nih.govbioscientifica.com These initial duplications occurred early in vertebrate evolution. wikipedia.org A further duplication event separated the CRF and UCN1 genes, as well as the UCN2 and UCN3 genes. wikipedia.org
Urocortin (UCN1) shares a 45% sequence identity with CRF. researchgate.net The structural similarities, particularly the alpha-helical secondary structure, are crucial for their biological activity and receptor binding. wikipedia.org While all members of the family interact with CRF receptors, they exhibit different binding affinities. Urocortin binds with high affinity to both CRF type 1 (CRF1) and CRF type 2 (CRF2) receptors, and is considered the primary endogenous ligand for CRF2 receptors. wikipedia.org In contrast, UCN2 and UCN3 bind almost exclusively to CRF2 receptors. mdpi.com
Post-Translational Modifications of Human Urocortins
The primary post-translational modification of human urocortin is the proteolytic cleavage of the preproprotein to generate the mature, active peptide. genecards.org The encoded preproprotein is processed to yield the final 40-amino acid urocortin. genecards.org
While information specifically on other post-translational modifications of human urocortin (UCN1) is limited, studies on the related urocortin 2 (UCN2) indicate that it can be glycosylated. stjohnslabs.combiocompare.comuniprot.org Glycosylation is a common post-translational modification that can affect protein folding, stability, and function. Given the relatedness of the urocortin peptides, it is plausible that urocortin itself may undergo similar modifications, though direct evidence is not as readily available. Research has also focused on modifying the amino acid sequence of urocortins to enhance their pharmacological properties, such as improving receptor selectivity and reducing binding to CRF binding protein. researchgate.net
Urocortin Receptor Interactions and Intracellular Signaling
Corticotropin-Releasing Factor Receptor Subtypes: CRFR1 and CRFR2
The biological actions of urocortins are mediated by two main G-protein coupled receptors (GPCRs): corticotropin-releasing factor receptor type 1 (CRFR1) and type 2 (CRFR2). scielo.brnih.govmedchemexpress.com These receptors, encoded by distinct genes, share approximately 70% sequence homology, with the most significant variation found in their ligand-binding domains. weizmann.ac.il This structural difference is a key determinant of their distinct pharmacological profiles and their differential affinity for various members of the CRF peptide family. While CRFR1 is the predominant CRF receptor in the brain, CRFR2 is more prominently expressed in peripheral tissues. scielo.br
The urocortin family consists of three members in mammals: Urocortin 1 (UCN1), Urocortin 2 (UCN2), and Urocortin 3 (UCN3). nih.govweizmann.ac.il These peptides exhibit distinct binding affinities for the two CRF receptor subtypes, which dictates their primary physiological roles.
Urocortin 1 is a non-selective agonist, binding with high and roughly equal affinity to both CRFR1 and CRFR2. nih.govweizmann.ac.ilnih.gov In contrast, Urocortin 2 and Urocortin 3 are highly selective agonists for CRFR2. nih.govfrontiersin.orgoup.com This selectivity suggests that UCN2 and UCN3 are the preferred endogenous ligands for CRFR2. weizmann.ac.il While CRF itself has a higher affinity for CRFR1, it can activate CRFR2 at high concentrations. weizmann.ac.ilfrontiersin.org The differential binding affinities are crucial for the specific and diverse actions of the urocortin system.
Table 1: Binding Affinities of Urocortin Subtypes for CRFR1 and CRFR2
| Ligand | Receptor Subtype | Binding Affinity/Selectivity | References |
|---|---|---|---|
| Urocortin 1 (UCN1) | CRFR1 | High affinity | medchemexpress.comweizmann.ac.ilnih.gov |
| CRFR2 | High affinity (equal to CRFR1) | medchemexpress.comweizmann.ac.ilnih.gov | |
| Urocortin 2 (UCN2) | CRFR1 | Low affinity/Not significant | scielo.brnih.govoup.com |
| CRFR2 | High affinity and selectivity | scielo.brnih.govoup.com | |
| Urocortin 3 (UCN3) | CRFR1 | Low affinity/Not significant | scielo.brnih.gov |
| CRFR2 | High affinity and selectivity | scielo.brnih.gov | |
| Corticotropin-Releasing Factor (CRF) | CRFR1 | High affinity (tenfold greater than for CRFR2) | scielo.brmedchemexpress.com |
| CRFR2 | Low affinity | scielo.brmedchemexpress.com |
The CRFR2 gene undergoes alternative splicing, giving rise to multiple receptor isoforms, primarily CRFR2α, CRFR2β, and CRFR2γ in humans. scielo.brweizmann.ac.il These splice variants differ in their N-terminal extracellular domains, which influences their tissue distribution and potentially their functional properties. mdpi.com
CRFR2α is the predominant splice variant found in the rodent brain. pnas.orgnih.gov
CRFR2β is mainly expressed in peripheral tissues, including the heart and skeletal muscle. pnas.orgnih.gov
CRFR2γ has been identified in human limbic regions. scielo.br
The existence of these splice variants adds another layer of complexity to urocortin signaling, allowing for tissue-specific responses to the same ligand. While all are functional, their distinct distributions imply specialized roles in mediating the effects of UCN2 and UCN3 in different physiological systems.
Role of Corticotropin-Releasing Factor-Binding Protein (CRF-BP) in Ligand Availability and Modulation
The bioavailability and activity of urocortins, particularly UCN1, are modulated by the Corticotropin-Releasing Factor-Binding Protein (CRF-BP). scielo.brnih.gov CRF-BP is a secreted glycoprotein (B1211001) that binds with high affinity to both CRF and UCN1. pnas.orgfrontiersin.org By sequestering these ligands, CRF-BP can act as an endogenous buffer, limiting their availability to bind to CRF receptors. nih.gov This interaction can inhibit the biological actions of UCN1. pnas.org
However, the role of CRF-BP is not purely inhibitory. There is evidence to suggest that CRF-BP can also potentiate the actions of UCN1 through CRFR2. pnas.org Furthermore, it has been shown that CRF-BP can physically interact with the CRFR2α isoform, acting as an escort protein that facilitates the receptor's presence on the cell surface. pnas.orgfrontiersin.org This dual function of CRF-BP highlights its importance as a key regulator of the CRF/urocortin system.
Downstream Intracellular Signaling Cascades
Upon binding of urocortin to its receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways. These cascades are initiated by the coupling of the receptor to various heterotrimeric G-proteins.
CRF receptors, including those activated by urocortin, are known to couple to several types of G-proteins, leading to diverse downstream effects. nih.govoup.com The primary and most well-characterized coupling is to the Gs (stimulatory) protein. nih.gov Activation of Gs leads to the stimulation of adenylyl cyclase. nih.gov
There is also evidence for CRF receptor coupling to other G-proteins:
Gq: Activation of the Gq protein can stimulate the phospholipase C/protein kinase C pathway. oup.com
Gi/Go: Some studies suggest potential coupling to Gi/Go proteins, which typically inhibit adenylyl cyclase. nih.gov
The specific G-protein that is activated can depend on the receptor subtype, the specific ligand, and the cellular context, allowing for a wide range of signaling outcomes from a single ligand-receptor interaction.
The canonical signaling pathway activated by urocortin binding to its receptors, particularly CRFR2, involves the Gs protein-mediated activation of adenylyl cyclase. medchemexpress.comnih.gov Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govpnas.org The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.govnih.govresearchgate.net
Activated PKA then phosphorylates a variety of downstream target proteins, including ion channels, enzymes, and transcription factors, thereby mediating many of the physiological effects of urocortin. nih.govnih.gov For instance, in cardiac myocytes, the UCN2-induced activation of the cAMP/PKA pathway is central to its effects on contractility. nih.gov
Phospholipase C/Inositol (B14025) Triphosphate (IP3)/Protein Kinase C (PKC) Pathway Activation
Activation of the Phospholipase C (PLC) pathway is a key signaling mechanism for urocortin in certain cellular contexts. oup.com This pathway is initiated when urocortin binds to its receptor, leading to the activation of Gq proteins. oup.com The activated Gq protein, in turn, stimulates PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). bmbreports.orgebi.ac.uk
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. bmbreports.orgebi.ac.uk The resulting increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of Protein Kinase C (PKC). bmbreports.orgnih.gov Activated PKC then phosphorylates a multitude of downstream target proteins, leading to a variety of cellular responses.
In human pregnant myometrial cells, urocortin-induced activation of the mitogen-activated protein kinase (MAPK) pathway is dependent on the Gq/PLC/IP3/PKC signaling cascade. oup.com Studies using the PLC inhibitor U73122 demonstrated a significant reduction in urocortin-induced MAPK activation, confirming the essential role of PLC in this process. oup.com This suggests that in the myometrium, urocortin's effects are mediated, at least in part, through this intricate signaling network. oup.com
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (p42/44, ERK1/2)
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1 and 2 (ERK1/2 or p42/p44 MAPK) cascade, is a crucial signaling route activated by urocortin in various cell types. oup.comoup.com This pathway plays a significant role in regulating fundamental cellular processes such as proliferation, differentiation, and survival. oup.comaffbiotech.com
Urocortin's activation of the ERK1/2 pathway is often mediated through its interaction with both CRFR1 and CRFR2. oup.comnih.gov For instance, in human pregnant myometrial cells, urocortin, but not CRF, was found to induce the phosphorylation and activation of MAPK, an effect mediated by both R1α and R2β receptor subtypes. oup.comoup.com This activation was shown to be dependent on the upstream activation of the Gq/PLC/IP3/PKC pathway. oup.com
In other cell types, such as HeLa cervical adenocarcinoma cells, urocortin-1 (hUCN1) treatment stimulates ERK1/2 phosphorylation, which is initiated by CRFR1 and mediated via MEK. nih.gov This signaling cascade ultimately leads to increased cell proliferation. nih.gov The involvement of MEK, the upstream kinase of ERK1/2, was confirmed by the ability of the MEK inhibitor U0126 to prevent urocortin-induced ERK1/2 phosphorylation. nih.gov
The activation of the ERK1/2 pathway by urocortin can also be influenced by other signaling molecules. In some neuronal cells, the cAMP/PKA pathway is involved, while in other cells like cardiomyocytes, the activation is PKA-independent, indicating cell-type specific mechanisms. nih.gov Furthermore, proteins such as PKB/Akt and Raf-1 can also be involved in the activation of the ERK1/2 MAPK pathway by urocortin. nih.gov
Table 1: Urocortin-Induced MAPK (ERK1/2) Pathway Activation
| Cell Type | Receptor(s) Involved | Key Upstream Mediators | Downstream Effect | Reference(s) |
|---|---|---|---|---|
| Human Pregnant Myometrial Cells | CRHR1α, CRHR2β | Gq, PLC, IP3, PKC | MAPK phosphorylation and activation | oup.comoup.com |
| HeLa Cells | CRHR1 | MEK | Increased cell proliferation | nih.gov |
| Rat Cardiomyocytes | CRFR2 | Ras, C-Raf, MEK1/2 | ERK1/2 phosphorylation | researchgate.net |
| CHO Cells (expressing CRFR1) | CRFR1 | PI-3 kinase, PLC, MEK1, Ca2+, tyrosine kinases, Raf-1 | ERK1/2 phosphorylation | oup.com |
| CHO Cells (expressing CRFR2β) | CRHR2β | Gq, PLC, IP3, PKC | MAPK activation | oup.com |
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Involvement
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade influenced by urocortin. frontiersin.orgplos.org This pathway is central to regulating cell survival, growth, and proliferation. frontiersin.org Activation of the PI3K/Akt pathway by urocortin has been observed in various cell types and is implicated in its cardioprotective and metabolic effects. jpp.krakow.plnih.gov
In human monocytic THP-1 cells, urocortin activates PI3K through CRFR2, while in human embryonic kidney (HEK) 293 cells, this activation is mediated by CRFR1. nih.gov Urocortin has also been shown to stimulate the PI3K/Akt pathway to exert cardioprotective effects. jpp.krakow.pl
Furthermore, studies on urocortin 3 (UCN3) in rat skeletal muscle have demonstrated its ability to activate both the PI3K-Akt and AMPK signaling pathways, leading to enhanced glucose disposal. nih.gov This suggests a role for the PI3K/Akt pathway in the metabolic actions of urocortins. nih.gov Conversely, in some contexts, urocortins can inhibit insulin-induced phosphorylation of Akt, as seen with UCN2 in C2C12 and L6 myotubes, indicating a complex and context-dependent regulation of this pathway. nih.gov
AMP-Activated Protein Kinase (AMPK) Pathway Activation
The AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy metabolism, is a target of urocortin signaling, particularly in the context of cardioprotection and metabolic regulation. uniprot.orgpnas.org AMPK activation helps cells adapt to energy stress by promoting energy-producing pathways and inhibiting energy-consuming processes. uniprot.org
Urocortin 2 (Ucn2) has been shown to activate AMPK in the heart. pnas.orgpnas.org This activation is mediated through the type 2 CRF receptor (CRFR2) and involves protein kinase C epsilon (PKCε). pnas.orgpnas.org The Ucn2-CRFR2-PKCε-AMPK signaling pathway plays a significant role in mitigating ischemia/reperfusion injury in the heart. pnas.org Both exogenous Ucn2 treatment and the endogenous cardiac Ucn2 autocrine/paracrine system contribute to AMPK activation. pnas.orgpnas.org
In rat skeletal muscle, urocortin 3 (UCN3) expression leads to the activation of the AMPK pathway, as evidenced by the increased phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). nih.gov This activation contributes to enhanced glucose uptake and disposal in the muscle tissue. nih.gov Interestingly, urocortins can also upregulate the expression of the α2 catalytic subunit of AMPK in cardiomyocytes, suggesting a dual mechanism of activating this pathway. jpp.krakow.plpnas.org
Signal Transducer and Activator of Transcription 3 (STAT3) Activation
Urocortin can induce the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell survival and anti-apoptotic processes. nih.govresearchgate.net This activation is often indirect and involves the release of other signaling molecules.
In mouse atrial HL-1 cardiomyocytes, urocortin stimulation leads to the expression and release of interleukin-6 (IL-6) in a CRFR2-dependent manner. nih.govresearchgate.net This released IL-6 then acts in an autocrine or paracrine fashion to activate the Janus kinase 2 (JAK2)/STAT3 pathway. nih.gov Urocortin treatment induces the phosphorylation of STAT3 at two key residues, Tyrosine 705 (Y705) and Serine 727 (S727), through different signaling cascades. nih.govnih.govresearchgate.net
The phosphorylation of Y705 is dependent on Src tyrosine kinase, while the phosphorylation of S727 is mediated by the ERK1/2 pathway. nih.govnih.gov This differential regulation of STAT3 phosphorylation highlights the complexity of urocortin's signaling network. The activation of STAT3 by urocortin is believed to contribute to its cardioprotective effects, particularly in the context of ischemia-reperfusion injury. jpp.krakow.plresearchgate.net
Table 2: Urocortin-Induced STAT3 Activation in HL-1 Cardiomyocytes
| Phosphorylation Site | Mediating Kinase | Upstream Signaling | Reference(s) |
|---|---|---|---|
| Tyrosine 705 (Y705) | Src tyrosine kinase | IL-6/JAK2 | nih.govnih.gov |
| Serine 727 (S727) | ERK1/2 | IL-6/JAK2 | nih.govnih.gov |
Intracellular Calcium Mobilization and Dynamics
Urocortin can induce changes in intracellular calcium (Ca2+) concentrations, a fundamental signaling mechanism involved in a wide array of cellular processes. nih.govlongdom.org The dynamics of Ca2+ mobilization in response to urocortin can vary significantly depending on the cell type. nih.govbiologists.com
In human skin cells, including melanoma cells, neonatal melanocytes, and keratinocytes, urocortin stimulation leads to an increase in intracellular Ca2+. nih.gov This increase is primarily due to an influx of Ca2+ from the extracellular space through voltage-activated Ca2+ channels. nih.gov
A particularly interesting observation was made in immortalized HaCaT keratinocytes, where urocortin induced a Ca2+ flux into the nucleus with a notable oscillatory pattern. nih.govbiologists.com This suggests the existence of a unique intracellular signal transduction pathway for urocortin in these cells, potentially involving the production of inositol triphosphate (IP3) and subsequent Ca2+ mobilization, as has been seen in other epidermal cell lines. biologists.com In contrast, corticotropin-releasing hormone (CRH) in the same cells induced a Ca2+ flux into the cytoplasm. nih.govbiologists.com This differential effect highlights the distinct signaling properties of urocortin compared to other members of the CRF family.
Receptor Trafficking and Desensitization Mechanisms
The cellular response to urocortin is tightly regulated by processes of receptor trafficking and desensitization, which prevent overstimulation and allow cells to adapt to prolonged or repeated exposure to the peptide. nih.govweizmann.ac.il These mechanisms involve the phosphorylation of the receptor, recruitment of β-arrestins, and subsequent receptor internalization. nih.gov
Upon activation by agonists like urocortin, CRF receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation promotes the binding of β-arrestins to the receptor. nih.gov The recruitment of β-arrestin to the plasma membrane and its association with the receptor leads to the uncoupling of the receptor from its G protein, a process known as desensitization, which attenuates signaling. nih.gov
Following desensitization, the receptor-β-arrestin complex is often targeted for endocytosis, removing the receptor from the cell surface. nih.gov Studies on the human CRFR2β have shown that agonists like UCN2 induce receptor phosphorylation and internalization in a manner proportional to their potency. nih.gov While β-arrestin2 is recruited to the membrane-bound receptor, it appears to dissociate at or near the cell membrane, suggesting transient interactions. nih.gov The rate and extent of this homologous desensitization are governed by agonist-specific mechanisms that influence GRK phosphorylation and β-arrestin2 recruitment, ultimately shaping the specific signaling profile. nih.gov
Regulation of Gene Transcription and Expression of Downstream Target Genes
The binding of urocortin to its receptors, primarily the corticotropin-releasing factor receptor 2 (CRFR2), initiates a cascade of intracellular events that culminate in the modulation of gene transcription. This regulation is critical to the diverse physiological roles of urocortin, from cardiovascular responses to inflammation and cellular stress adaptation. The signaling pathways activated by urocortin converge on various transcription factors, leading to the altered expression of a wide array of downstream target genes.
A principal mechanism involves the activation of Gs protein-coupled CRFR2, which leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. amegroups.cn This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates key transcription factors. amegroups.cnufmg.brbioscientifica.com One of the most significant targets of this pathway is the cAMP response element-binding protein (CREB). amegroups.cnufmg.br Urocortin stimulates the phosphorylation of CREB, a process that is essential for its activation and subsequent binding to cAMP response elements (CREs) in the promoter regions of target genes. amegroups.cnbioscientifica.comnih.gov The human urocortin gene promoter itself contains a CRE site, suggesting a potential for auto-regulation through this pathway. nih.gov
Beyond the canonical cAMP/PKA/CREB pathway, urocortin-mediated signaling also involves other important kinases such as protein kinase C (PKC), mitogen-activated protein kinases (MAPK), including the p42/44 MAPK (ERK1/2) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. amegroups.cnoup.commdpi.com These pathways can also lead to the activation of transcription factors, including nuclear factor-κB (NF-κB) and nuclear factor of activated T-cells (NFAT), thereby expanding the repertoire of genes regulated by urocortin. bioscientifica.comphysiology.org
The transcriptional changes induced by urocortin are responsible for many of its biological effects. For instance, urocortin has been shown to increase the expression of the immediate early gene c-Fos in various neuronal populations, indicating neuronal activation in response to stress-related stimuli. nih.govnih.govucdenver.edu Furthermore, urocortin regulates the expression of genes involved in inflammatory processes. It can upregulate the expression of proinflammatory cytokines like Interleukin-6 (IL-6) and adhesion molecules such as Intercellular Adhesion Molecule 1 (ICAM1) in vascular cells. bioscientifica.comoup.com The regulation of ICAM1 involves both NF-κB and PKA-CREB pathways. bioscientifica.com
In the context of cardioprotection, urocortin modulates the expression of a significant number of genes involved in cell death, oxidative stress, and metabolism. bioscientifica.com Microarray analyses have identified numerous novel downstream targets, including X-linked inhibitor of apoptosis protein (Xiap), cardiotrophin-1 (CT-1), and potassium channel Kir 6.1. mdpi.combioscientifica.com Urocortin also influences the expression of proopiomelanocortin (POMC), the precursor to several peptide hormones, in the pituitary, a process that is positively regulated by corticotropin-releasing factor (CRF) and negatively by glucocorticoids. nih.govbioscientifica.com
The table below summarizes key downstream target genes regulated by urocortin and the signaling pathways involved.
Table 1: Downstream Target Genes of Urocortin (human) and Their Regulation
| Target Gene | Signaling Pathway(s) Involved | Principal Function/Effect | References |
|---|---|---|---|
| c-Fos | Not explicitly detailed but associated with neuronal activation | Marker of neuronal activation | nih.govnih.govucdenver.eduresearchgate.net |
| Interleukin-6 (IL-6) | CRF₂ receptor, COX-2, PKC, p38 MAPK | Pro-inflammatory cytokine production | oup.com |
| ICAM1 | CRHR2, cPLA₂, NF-κB, PKA-CREB | Cell adhesion, inflammation | bioscientifica.com |
| Proopiomelanocortin (POMC) | CRF-dependent pathways | Precursor for ACTH and other hormones | nih.govbioscientifica.comnih.gov |
| Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) | cAMP/PKA/CREB | Mitochondrial biogenesis, muscle phenotype regulation | ufmg.br |
| Kir 6.1 | Not explicitly detailed | Cardioprotection, mitochondrial KATP channel activity | amegroups.cnmdpi.com |
| Cardiotrophin-1 (CT-1) | Not explicitly detailed | Cardioprotection | mdpi.com |
| X-linked inhibitor of apoptosis protein (Xiap) | Epac2, ERK1/2 | Inhibition of apoptosis | mdpi.combioscientifica.com |
| Nuclear factor of activated T-cells (NFAT) | PI3K/Akt/eNOS/NO | Regulation of gene expression in cardiac remodeling | physiology.org |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Urocortin |
| Corticotropin-releasing factor (CRF) |
| Cyclic AMP (cAMP) |
| Interleukin-6 (IL-6) |
| Intercellular Adhesion Molecule 1 (ICAM1) |
| Proopiomelanocortin (POMC) |
| Glucocorticoids |
| Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) |
| Cardiotrophin-1 (CT-1) |
| X-linked inhibitor of apoptosis protein (Xiap) |
Distribution and Expression Patterns of Human Urocortins and Receptors
Central Nervous System Distribution
Urocortin and its receptors are prominently expressed in various regions of the human brain and spinal cord, suggesting their involvement in a wide array of neurological functions.
Brain Regions: Edinger-Westphal Nucleus, Hypothalamus, Amygdala, Brainstem, Cerebellum, Superior Olivary Nuclei
In the human brain, urocortin immunoreactivity and mRNA have been identified in several key areas. The Edinger-Westphal nucleus (EWN) is a primary site of urocortin production. nih.govoup.comnih.gov While some studies have reported inconsistent findings regarding urocortin presence in the hypothalamus, others have detected it in this region, particularly in the supraoptic nucleus and caudal lateral areas. nih.govnih.gov The amygdala, a brain region crucial for emotional processing, also shows high levels of urocortin-immunopositive fibers. nih.gov
Furthermore, urocortin expression has been observed in the brainstem, including the lateral superior olive, and the facial, hypoglossal, and ambiguous motor nuclei. nih.gov The cerebellum, specifically in the Purkinje cells, and the superior olivary nuclei also exhibit urocortin immunoreactivity and mRNA. nih.govnih.gov Notably, the distribution of urocortin in the human brain is distinct from that of CRF. nih.gov
Urocortin 2 (Ucn2) and Urocortin 3 (Ucn3) also show specific distribution patterns. Ucn2 mRNA is found in the paraventricular and arcuate nuclei of the hypothalamus and the locus coeruleus in the brainstem. pnas.orgnih.gov Ucn3 expression is concentrated in the medial amygdala and the rostral perifornical area of the hypothalamus. wikipedia.orgfrontiersin.org
Table 1: Distribution of Urocortin in the Human Brain
| Brain Region | Urocortin 1 (Ucn1) | Urocortin 2 (Ucn2) | Urocortin 3 (Ucn3) |
| Edinger-Westphal Nucleus | Present nih.govoup.comnih.gov | Not specified | Not specified |
| Hypothalamus | Present (supraoptic nucleus, caudal lateral areas) nih.govnih.gov | Present (paraventricular and arcuate nuclei) pnas.orgnih.gov | Present (rostral perifornical area) wikipedia.orgfrontiersin.org |
| Amygdala | Present (high levels of immunopositive fibers) nih.gov | Not specified | Present (medial amygdala) wikipedia.orgfrontiersin.org |
| Brainstem | Present (lateral superior olive, facial, hypoglossal, ambiguus motor nuclei) nih.gov | Present (locus coeruleus, motor nuclei) pnas.orgnih.gov | Present pnas.org |
| Cerebellum | Present (Purkinje cells) nih.govnih.gov | Not specified | Not specified |
| Superior Olivary Nuclei | Present nih.govnih.gov | Not specified | Present wikipedia.org |
Spinal Cord: Anterior Horn Cells
Urocortin expression extends to the spinal cord. Both urocortin immunoreactivity and mRNA have been detected in the anterior horn cells of the human spinal cord. nih.gov Urocortin fibers have also been observed in the spinal cord, suggesting a role in motor control and other spinal functions. nih.gov Additionally, Urocortin 2 mRNA has been identified in the ventral horn of the spinal cord. frontiersin.org
Pituitary Gland
The pituitary gland is another significant site of urocortin expression. oup.comuniprot.org Studies have shown that the human anterior pituitary gland contains high concentrations of immunoreactive urocortin, significantly higher than in other parts of the central nervous system. oup.comnih.gov Urocortin-immunoreactive cells are found in the anterior pituitary, with a majority of these cells also expressing growth hormone (GH). oup.com Reverse transcriptase-PCR analysis has confirmed the presence of urocortin mRNA in normal pituitary glands. oup.com
Peripheral Tissue and Cellular Distribution
The expression of urocortin is not limited to the central nervous system; it is also widely distributed in various peripheral tissues and cells, indicating its diverse physiological roles.
Cardiovascular System: Heart (Myocardia, Ventricles, Atria), Vascular Smooth Muscle Cells, Endothelial Cells
Urocortin and its receptors are expressed in the cardiovascular system, including cardiomyocytes, endothelial cells, and vascular smooth muscle cells. plos.org In the human heart, urocortin immunoreactivity is found in the myocardia of all four chambers, with the highest concentration in the left ventricle. oup.comoup.com Both urocortin and its receptors, particularly CRF-R2, are expressed in the myocardium and vascular smooth muscle. ahajournals.org
Immunohistochemistry has revealed the definitive expression of urocortin in the endothelial cells of coronary large arteries and microvessels. nih.govkarger.com Urocortin is also found in vascular smooth muscle cells. bioscientifica.com This widespread distribution suggests that urocortin may act in an autocrine and/or paracrine manner within the human heart. oup.com
Endocrine Glands: Adrenal Gland (Cortex, Medulla), Thyroid Gland, Pancreatic Beta Cells
Urocortin is expressed in several endocrine glands. In the human adrenal gland, urocortin immunoreactivity is present in both the cortex and the medulla. oup.comelsevier.es Specifically, Urocortin 1 (Ucn1) is predominantly found in the medulla, while Urocortin 3 (Ucn3) is mostly immunostained in the cortex. oup.comoup.com Both CRF type 1 and type 2 receptors are expressed in the adrenal cortex. oup.com
Expression of urocortin has also been noted in the thyroid gland. frontiersin.org In the pancreas, Urocortin 3 is strongly expressed in pancreatic beta cells in mammals. pnas.org In human islets, Ucn3 is expressed in both beta and alpha cells. nih.govnpod.org This localization suggests a role for urocortin in regulating insulin (B600854) and glucagon (B607659) secretion. pnas.org
Table 2: Distribution of Urocortin in Peripheral Tissues
| Tissue/Cell Type | Urocortin 1 (Ucn1) | Urocortin 2 (Ucn2) | Urocortin 3 (Ucn3) |
| Heart (Myocardia, Ventricles, Atria) | Present oup.comoup.com | Present bioscientifica.com | Present biovendor.com |
| Vascular Smooth Muscle Cells | Present bioscientifica.com | Present | Not specified |
| Endothelial Cells | Present nih.govkarger.com | Present | Not specified |
| Adrenal Gland (Cortex) | Weakly present oup.com | Present bioscientifica.com | Predominantly present oup.com |
| Adrenal Gland (Medulla) | Predominantly present oup.com | Not specified | Weakly present oup.com |
| Thyroid Gland | Not specified | Not specified | Present frontiersin.org |
| Pancreatic Beta Cells | Not specified | Not specified | Present pnas.orgnpod.org |
Gastrointestinal Tract: Muscularis Mucosa, Rectum, Sigmoid Colon
The human gastrointestinal (GI) tract expresses urocortin (Ucn) and its corresponding corticotropin-releasing factor (CRF) receptors, indicating a complex local regulatory system. oup.comoup.com Specifically, Urocortin 3 (Ucn3) has been identified in the muscularis mucosa of the GI tract. mdpi.comsemanticscholar.org Research has also localized Ucn3 to the myenteric and submucosal plexuses within the human colon. cdnsciencepub.com
In the human colon, both immunoreactive urocortin and its messenger RNA (mRNA) are predominantly found in the macrophages of the lamina propria. nih.gov Interestingly, the expression of urocortin peptide in the colon is not present at birth but is detected from as early as three months of age, suggesting that its production may be initiated by exposure to dietary factors or luminal bacteria. nih.gov The distribution of CRF receptors varies, with CRF receptor type 1 (CRF1) being more prominent in colonic endocrine, neuronal, and immune cells, while CRF receptor type 2 (CRF2) is found in the stomach. frontiersin.org
Furthermore, urocortin is present in the human gastric mucosa, where it is mainly localized to parietal cells and mucus-secreting glands. oup.com This localized expression throughout the GI tract, from the stomach to the colon and rectum, suggests that urocortin plays a role in various gut functions, including motility and local inflammatory responses. oup.comjnmjournal.orgresearchgate.net
Immune System: Macrophages, Fibroblasts, Lymphocytes, Mastocytes
Urocortin is significantly involved in the human immune system, with its expression documented in several key immune cell types. mdpi.com Human lymphocytes are a source of urocortin, but not CRH. nih.govnih.gov This production by lymphocytes points to a role in immunomodulation. mdpi.com
Macrophages, particularly those in the lamina propria of the colon, synthesize urocortin. mdpi.comnih.govnih.gov Urocortins are capable of inducing apoptosis (programmed cell death) in macrophages through the CRFR2 receptor, which suggests an anti-inflammatory function. plos.orgcore.ac.uk Fibroblasts have also been identified as a location for urocortin expression. mdpi.comjpp.krakow.pl
Mast cells (mastocytes) are both a source and a target of urocortin. oup.combioscientifica.com They synthesize and secrete both CRH and urocortin and also express CRH receptors. oup.compsu.edu This establishes a potential for urocortin to act locally on the mast cells themselves in an autocrine or paracrine fashion, particularly in inflammatory conditions exacerbated by stress. oup.combioscientifica.com
Urocortin and Receptor Expression in Human Immune Cells
| Immune Cell | Urocortin Expression | Receptor Expression | Key Finding |
|---|---|---|---|
| Macrophages | Urocortin 1 | CRFR1, CRFR2 | Synthesize Ucn1; Urocortins induce apoptosis via CRFR2. nih.govplos.orgcore.ac.uk |
| Fibroblasts | Urocortin | Not specified | Identified as a site of urocortin expression. mdpi.comjpp.krakow.pl |
| Lymphocytes | Urocortin | Not specified | Produce urocortin, but not CRH. nih.govnih.gov |
| Mastocytes (Mast Cells) | Urocortin, CRH | CRHR-1, CRHR-2 | Synthesize, store, and secrete Urocortin; act as both source and target. oup.compsu.edu |
Reproductive System: Placenta, Fetal Membranes, Myometrium, Ovaries, Corpus Luteum
The human reproductive system widely expresses urocortin, where it is believed to play a crucial role, particularly during pregnancy. Human placenta, fetal membranes (amnion and chorion), and maternal decidua express both urocortin mRNA and the peptide itself. oup.comnih.govuq.edu.au Within the placenta, immunoreactive urocortin has been localized in the syncytiotrophoblast and to some extent in the cytotrophoblast cells. nih.gov Urocortin acts as a potent vasodilator in the fetal placental circulation, suggesting it is important for regulating blood flow between the mother and fetus. oup.com
During parturition (childbirth), the expression of Urocortin 2 (Ucn2) mRNA significantly increases in the placenta, fetal membranes, and myometrial tissues of women in labor compared to those not in labor. oup.com Urocortin is also expressed in the myometrium (the muscular wall of the uterus) and the ovaries. oup.commdpi.comnovusbio.comresearchgate.net The dynamic changes in urocortin expression during pregnancy and labor suggest its involvement in the physiological processes of gestation and birth. oup.com
Metabolic Tissues: Adipose Tissue, Skeletal Muscle
Urocortins are expressed in key metabolic tissues, implicating them in the regulation of energy homeostasis. Human adipose tissue expresses urocortin and its related peptide, Urocortin 3 (also known as stresscopin). mdpi.comoup.comnih.govoup.com The expression of CRH-R2 is notably high in fat tissue. oup.comnih.gov Studies have shown that the levels of Ucn3 are altered in individuals with obesity and type 2 diabetes, pointing to a role for the peptide in metabolic disorders. frontiersin.orghelsinki.fi The local production of urocortins within adipose tissue suggests they may have a direct effect on fat cell function. oup.com
Skeletal muscle is another significant site of urocortin expression. frontiersin.org The gene for Urocortin 2 (Ucn2) is highly expressed in skeletal muscle. semanticscholar.orgoup.com The presence of urocortins in both adipose tissue and skeletal muscle highlights their potential as modulators of peripheral metabolism and energy balance. frontiersin.org
Other Tissues: Kidney, Skin, Synovial Tissue, Spleen
The expression of urocortin extends to various other tissues throughout the body. Urocortin has been detected in the human kidney, spleen, and synovial tissue of joints. oup.comoup.commdpi.comsemanticscholar.orgnovusbio.comiiarjournals.org
Human skin possesses a local CRH/urocortin system. oup.com Urocortin has been localized in epidermal and follicular keratinocytes, sweat glands, dermal spindle cells, and mononuclear inflammatory cells within the skin. oup.com This suggests that the skin has its own independent stress response system where urocortin acts locally. oup.com Urocortin II and III are also expressed in the skin. semanticscholar.orgpnas.org
The spleen, a key organ of the immune system, also expresses urocortin. mdpi.comsemanticscholar.orgnih.govnovusbio.com
Distribution of Urocortin in Various Human Tissues
| Tissue/System | Specific Location | Urocortin(s) Identified | Associated Receptor(s) |
|---|---|---|---|
| Gastrointestinal Tract | Muscularis Mucosa | Ucn3 | CRF2 |
| Colon (Lamina Propria Macrophages) | Ucn1 | CRF1, CRF2α, CRF2β | |
| Stomach (Parietal Cells) | Ucn1 | CRF2 | |
| Reproductive System | Placenta, Fetal Membranes | Ucn1, Ucn2 | CRH-R2 |
| Myometrium, Ovaries | Ucn1, Ucn2 | CRH-R2 | |
| Metabolic Tissues | Adipose Tissue | Ucn1, Ucn3 | CRH-R1, CRH-R2 |
| Skeletal Muscle | Ucn2, Ucn3 | CRF2 | |
| Other Tissues | Kidney | Ucn1, Ucn3 | Not specified |
| Skin | Ucn1, Ucn2, Ucn3 | CRH-R1, CRH-R2 | |
| Synovial Tissue | Ucn1 | Not specified | |
| Spleen | Ucn1, Ucn3 | Not specified |
Autocrine and Paracrine Mechanisms of Urocortin Action
The widespread co-localization of urocortin and its receptors in peripheral tissues strongly supports its function through local autocrine (acting on the cell that produces it) and paracrine (acting on nearby cells) mechanisms. cdnsciencepub.com This local signaling allows for precise and tissue-specific physiological regulation, independent of the central nervous system.
In the immune system, the fact that mast cells both synthesize and are activated by urocortin is a clear example of an autocrine/paracrine loop that can modulate local inflammatory responses. oup.combioscientifica.com Similarly, urocortin produced by macrophages in the gut's lamina propria can act on adjacent inflammatory cells, regulating mucosal immunity. nih.gov The induction of macrophage apoptosis by urocortins via CRFR2 is another paracrine mechanism that can help resolve inflammation. core.ac.uk
Within the reproductive tract, urocortin produced by the placenta and fetal membranes is thought to have a local paracrine role in regulating fetal-placental blood flow. oup.com In metabolic tissues, the expression of both urocortin and its receptors in adipose tissue suggests a direct autocrine/paracrine effect on fat cell function and energy homeostasis. oup.com A similar local system is proposed for the skin, where urocortin is believed to mediate a peripheral stress response. oup.com These local signaling pathways highlight urocortin's role as a versatile modulator of cellular function across a diverse range of human tissues.
Physiological Roles and Functional Mechanisms of Human Urocortins
Neurobiological and Behavioral Regulation
Regulation of Appetite and Food Intake
Human urocortin, a member of the corticotropin-releasing factor (CRF) family of neuropeptides, plays a significant role in the regulation of appetite and food intake. nih.govwikipedia.org When administered into the brain, urocortins have been shown to potently suppress food intake in various species. frontiersin.orgnih.gov This anorexigenic effect is primarily mediated through the activation of CRF type 2 receptors (CRFR2). frontiersin.orgnih.gov
The mechanisms underlying urocortin-induced anorexia are multifaceted. Central administration of urocortin can delay gastric emptying, which leads to a feeling of fullness and reduces the drive to eat. frontiersin.orgnih.gov Additionally, urocortin can influence the levels of other hormones involved in appetite control. For instance, it has been shown to suppress the circulating levels of ghrelin, an orexigenic (appetite-stimulating) hormone, and increase the levels of leptin, a potent appetite suppressant. frontiersin.orgnih.gov
Urocortin's influence extends to energy expenditure as well. Activation of CRF and urocortin signaling pathways in the brain has been linked to increased energy expenditure. frontiersin.orgnih.gov This is achieved, in part, by stimulating sympathetically-regulated heat production (thermogenesis) in brown adipose tissue (BAT). frontiersin.orgnih.gov
Several brain regions are implicated in mediating the effects of urocortin on feeding behavior. These include the paraventricular nucleus (PVN) and ventromedial nucleus (VMH) of the hypothalamus, the lateral septum, medial amygdala, dorsal raphe, and nucleus tractus solitarius. frontiersin.orgnih.gov The presence of CRFR2 in these areas suggests they are key sites where urocortin acts to modulate food intake and energy balance. oup.com
Table 1: Effects of Urocortin on Appetite and Food Intake
| Effect | Mediating Receptor | Mechanism of Action | Key Brain Regions Involved |
|---|---|---|---|
| Suppression of food intake | CRFR2 frontiersin.orgnih.gov | Delayed gastric emptying, suppression of ghrelin, increased leptin frontiersin.orgnih.gov | Hypothalamus (PVN, VMH), Lateral Septum, Medial Amygdala, Dorsal Raphe, Nucleus Tractus Solitarius frontiersin.orgnih.gov |
| Increased energy expenditure | CRFR2 frontiersin.orgnih.gov | Increased thermogenesis in brown adipose tissue frontiersin.orgnih.gov | Medial preoptic area, Dorsomedial hypothalamus frontiersin.orgnih.gov |
Modulation of Anxiety-Like Behaviors and Stress Response Adaptation
Urocortin is intricately involved in the modulation of anxiety-like behaviors and the body's adaptation to stress. nih.govwikipedia.org Its effects are complex and appear to be mediated by both CRF type 1 (CRFR1) and CRF type 2 (CRFR2) receptors, often with opposing outcomes. nih.govpnas.org
Activation of CRFR1 is generally associated with anxiogenic (anxiety-producing) effects. wikipedia.org In contrast, the urocortins, particularly through their interaction with CRFR2, are thought to play a role in the adaptation and recovery from stress. nih.govresearchgate.net Evidence suggests that while the CRF-CRFR1 system is crucial for initiating the stress response, the urocortin-CRFR2 system is more involved in the subsequent adaptive phase. nih.gov
Studies in animal models have shown that mice lacking CRFR2 exhibit heightened anxiety, whereas those lacking CRFR1 show decreased anxiety. nih.govpnas.org Furthermore, a mouse model lacking all three urocortin genes displayed increased anxiety-like behaviors 24 hours after an acute stressor, but not under non-stressed conditions, highlighting the role of urocortins in stress recovery. nih.govpnas.org
The expression of urocortin and its receptors in key brain regions associated with stress and emotion, such as the amygdala and the Edinger-Westphal nucleus, further supports its role in these processes. nih.govpnas.orgoup.com Chronic stress has been shown to up-regulate urocortin expression in certain brain areas, suggesting a long-term adaptive role. researchgate.netbioinformation.net
Table 2: Role of Urocortin in Anxiety and Stress Response
| Receptor | General Effect on Anxiety | Role in Stress Response | Supporting Evidence |
|---|---|---|---|
| CRFR1 | Anxiogenic wikipedia.org | Initiation of stress response nih.gov | CRFR1 knockout mice show decreased anxiety nih.govpnas.org |
| CRFR2 | Anxiolytic/Adaptogenic nih.gov | Adaptation and recovery from stress nih.govresearchgate.net | CRFR2 knockout mice show increased anxiety nih.govpnas.org |
Cognitive Function: Learning and Memory
Urocortin has been implicated in cognitive processes, particularly learning and memory. nih.gov The hippocampus, a brain region critical for these functions, expresses both CRFR1 and CRFR2 receptors. jneurosci.orgjneurosci.org
Research suggests that urocortin can have neuroprotective effects in the hippocampus. jneurosci.orgjneurosci.org Studies have shown that urocortin can protect cultured hippocampal neurons from excitotoxic and oxidative damage. jneurosci.orgjneurosci.org This neuroprotective action is primarily mediated by CRFR1. jneurosci.orgjneurosci.org The signaling pathway involved in this protection includes the activation of cAMP-dependent protein kinase, protein kinase C, and mitogen-activated protein kinase. jneurosci.orgjneurosci.org
Furthermore, members of the CRF family, including urocortin, are known to influence synaptic plasticity, the cellular mechanism underlying learning and memory. oup.comresearchgate.net For instance, urocortin 2 has been shown to promote the formation of synapses in the hippocampus through the induction of nerve growth factor (NGF) production by astrocytes. oup.comoup.comnih.gov This effect is mediated by CRHR2. oup.comoup.comnih.gov This suggests a complex interplay where different urocortins, acting through different receptors, can modulate the structural and functional plasticity of neural circuits involved in cognition.
Table 3: Urocortin's Influence on Cognitive Function
| Effect | Mediating Receptor | Mechanism | Key Brain Region |
|---|---|---|---|
| Neuroprotection | CRFR1 jneurosci.orgjneurosci.org | Activation of cAMP-dependent protein kinase, protein kinase C, and mitogen-activated protein kinase jneurosci.orgjneurosci.org | Hippocampus jneurosci.orgjneurosci.org |
| Synapse Formation (Urocortin 2) | CRHR2 oup.comoup.comnih.gov | Induction of NGF secretion from astrocytes oup.comoup.comnih.gov | Hippocampus oup.comoup.comnih.gov |
Thermoregulation
Urocortin plays a role in the central regulation of body temperature. nih.gov Intracerebroventricular administration of urocortins leads to an increase in body temperature, an effect that contributes to increased energy expenditure. frontiersin.orgnih.govnih.gov This hyperthermic response is primarily mediated by CRFR2. frontiersin.orgnih.gov
The mechanism involves the activation of the sympathetic nervous system, leading to increased heat production, particularly in brown adipose tissue (BAT). frontiersin.orgnih.gov Studies have shown that central urocortin administration increases whole-body oxygen consumption and colonic temperature, and this effect can be blocked by a ganglionic blocker, confirming the involvement of the sympathetic nervous system. nih.gov
Brain regions such as the medial preoptic area and the dorsomedial hypothalamus are key sites of action for urocortin-induced thermogenesis. frontiersin.orgnih.gov Urocortin 3, in particular, has been shown to induce a significant and prolonged increase in body temperature when injected into the brain. frontiersin.org The downstream signaling pathway for this thermoregulatory effect involves the arachidonic acid cascade and the formation of prostaglandins. frontiersin.org
Table 4: Urocortin and Thermoregulation
| Effect | Mediating Receptor | Mechanism | Key Brain Regions |
|---|---|---|---|
| Increased body temperature | CRFR2 frontiersin.orgnih.gov | Activation of sympathetic nervous system, increased BAT thermogenesis frontiersin.orgnih.govnih.gov | Medial preoptic area, Dorsomedial hypothalamus frontiersin.orgnih.gov |
| Increased oxygen consumption | Not specified | Central activation of sympathetic outflow nih.gov | Not specified |
Sleep-Wake Cycle Modulation
The role of human urocortin in the direct modulation of the sleep-wake cycle is an area of ongoing research. While its involvement in stress and arousal is well-established, specific studies detailing its direct impact on sleep architecture are less definitive. However, given its close relationship with CRF, which is known to influence sleep and wakefulness, it is plausible that urocortin also plays a regulatory role. The activation of the CRF system is generally associated with increased arousal and wakefulness, which could suggest a similar role for urocortin, particularly through CRFR1 activation. Further research is needed to fully elucidate the specific contributions of urocortin and its receptors to the regulation of the sleep-wake cycle.
Pain Perception Mechanisms
Emerging evidence suggests that urocortin is involved in the modulation of pain perception. The expression of urocortin and its receptors in brain regions associated with pain processing indicates its potential role as a neuromodulator in this system. While detailed mechanisms are still being investigated, the involvement of the CRF system in stress-induced analgesia provides a framework for understanding how urocortin might influence pain. It is hypothesized that under certain conditions, activation of the urocortin system could lead to analgesic effects, potentially as part of the broader stress response. However, the precise roles of CRFR1 and CRFR2 in mediating these effects on pain perception require further investigation to be fully understood. frontiersin.org
Neuroprotection and Cellular Resilience in CNS
Urocortin (UCN) has demonstrated significant neuroprotective capabilities within the central nervous system (CNS). It enhances the resilience of neurons against various stressors. nih.gov Studies on cultured rat hippocampal neurons have shown that urocortin provides potent protection against both oxidative and excitotoxic insults. nih.govjneurosci.org Specifically, it increases neuronal resistance to challenges from substances like amyloid beta-peptide, 4-hydroxynonenal, ferrous sulfate, and glutamate. nih.govjneurosci.org This protective effect is observed at very low concentrations, suggesting a high potency. nih.govjneurosci.org
The neuroprotective actions of urocortin are primarily mediated through the corticotropin-releasing hormone receptor type 1 (CRHR1). nih.govjneurosci.org The signaling pathways involved are complex and appear to involve the activation of cAMP-dependent protein kinase, protein kinase C, and mitogen-activated protein kinase. nih.gov This suggests that urocortin may play a role in the adaptive responses of hippocampal neurons to conditions that could otherwise lead to cell death. nih.gov Furthermore, research has identified that the neuropeptides urocortin and corticotropin-releasing hormone (CRH) can improve the survival of retinal ganglion cells (RGCs) and stimulate axon regeneration after optic nerve injury, highlighting their potential as therapeutic targets for promoting axon regeneration in CNS neurons. arvojournals.org
Neurogenesis and Neuroplasticity Mechanisms
Neuroplasticity refers to the ability of the nervous system to reorganize its structure, function, and connections in response to internal or external stimuli. nih.gov This includes processes like neurogenesis (the formation of new neurons), changes in neuronal morphology such as dendritic and axonal branching, and the formation of new synapses (synaptogenesis). nih.govthemiamiproject.org
Urocortins are implicated in these processes. For instance, ciliary neurotrophic factor (CNTF), which is known to induce neurogenesis, has been shown to activate hypothalamic urocortin-expressing neurons. plos.org This suggests a potential role for urocortin in mediating the neurogenic effects of CNTF. plos.org In the context of stress, which can significantly impact neuroplasticity, urocortin and its receptors are involved in modulating the stress response. While the corticotropin-releasing hormone (CRH) and its receptor CRHR1 are associated with the initiation of the stress response, urocortins acting on CRHR2 are thought to be involved in the restorative phase after stress. scielo.brusdbiology.com This modulation of the stress response can, in turn, influence neuroplastic changes in brain regions like the hippocampus and amygdala. nih.gov
Synaptic Function Modulation
Urocortin acts as a neuromodulator, influencing synaptic activity and plasticity. scielo.brfrontiersin.org Its effects on synaptic transmission can be complex and region-specific. Research has shown that urocortin I (Ucn I) can modulate excitatory glutamatergic transmission in different ways depending on the brain region. nih.govnih.gov
In the central nucleus of the amygdala (CeA), Ucn I facilitates synaptic responses through presynaptic and postsynaptic mechanisms mediated by the CRF2 receptor. nih.gov Conversely, in the lateral septum mediolateral nucleus (LSMLN), Ucn I depresses excitatory postsynaptic currents (EPSCs) through postsynaptic and presynaptic actions also mediated by the CRF2 receptor. nih.gov This demonstrates that urocortin can have opposing effects on synaptic strength in different limbic nuclei. nih.gov
Furthermore, studies have indicated that urocortin 2 (UCN2) can promote the formation of synapses in hippocampal neurons. oup.com This effect is thought to be mediated by the induction of nerve growth factor (NGF) secretion from astrocytes, highlighting the role of glia-neuron communication in urocortin's modulation of synaptic plasticity. oup.com The ability of urocortins to modulate synaptic function and formation suggests their importance in processes like learning, memory, and the brain's response to stress. nih.govoup.com
Cardiovascular System Control
Vasodilatory Effects and Vascular Tone Regulation
Urocortin is a potent vasodilator, playing a significant role in the regulation of vascular tone and blood pressure. amegroups.cnahajournals.org It exerts its effects by acting on corticotropin-releasing factor receptor type 2 (CRF2R), which is expressed in the cardiovascular system. amegroups.cnahajournals.orgpnas.org The administration of urocortin leads to a decrease in mean arterial blood pressure. amegroups.cn
The vasodilatory action of urocortin is observed in various blood vessels, with different potencies across species and vascular beds. amegroups.cn For instance, it has a more potent vasodilator effect in human vessels compared to rat vessels. amegroups.cn The mechanism of vasodilation is complex and can be both endothelium-dependent and -independent. ahajournals.org The endothelium-independent vasodilation is primarily mediated by the activation of the cAMP/protein kinase A (PKA) signaling pathway in vascular smooth muscle cells. amegroups.cnahajournals.orgnih.gov This leads to a decrease in the calcium sensitivity of the contractile apparatus, promoting relaxation. ahajournals.org
Studies have shown that urocortins 2 and 3 also induce arterial vasodilation. ahajournals.org The vasodilator effects of urocortin 2 appear to be partially dependent on nitric oxide, while urocortin 3's effects are less so. ahajournals.org The prolonged vasodilator effect of urocortins suggests a potential role in the long-term regulation of vascular tone. ahajournals.org
Table 1: Vasodilatory Potency of Urocortin in Different Blood Vessels
| Blood Vessel | Species | Approximate IC50 (nmol/L) |
| Placental Artery | Human | ~0.03 |
| Saphenous Vein | Human | ~0.1 |
| Basilar Artery | Rat | ~0.5 |
| Coronary Artery | Rat | ~2.3 |
| Tail Artery | Rat | ~2.6 |
| IC50 represents the concentration required to inhibit the response by 50%. Data sourced from amegroups.cn. |
Inotropic and Chronotropic Actions
The positive inotropic and chronotropic effects of urocortin are likely mediated through the activation of CRF2 receptors in cardiac myocytes. amegroups.cnpnas.org This activation stimulates the Gs protein-adenylate cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels. amegroups.cn The subsequent activation of protein kinase A (PKA) is thought to be the primary mechanism through which urocortin exerts its inotropic and chronotropic effects, similar to the action of β-adrenoceptor agonists. amegroups.cn
Studies in various animal models have confirmed these cardiac actions. Intravenous administration of urocortin in sheep resulted in a significant increase in cardiac contractility. amegroups.cn Similarly, in mice, urocortin II has been shown to have potent inotropic and lusitropic (improving relaxation) effects on the left ventricle. pnas.org
Myocardial Cytoprotection and Ischemia/Reperfusion Injury Mitigation
Urocortin has been identified as a promising agent for protecting the heart muscle from injury, particularly in the context of ischemia and reperfusion. nih.govjpp.krakow.pl Ischemia/reperfusion injury occurs when blood supply is restored to a tissue after a period of ischemia, leading to a cascade of cellular damage. Urocortin has been shown to reduce the extent of this damage. oup.comjpp.krakow.pl
The cardioprotective effects of urocortin are multifaceted. It has been demonstrated to reduce infarct size, inhibit apoptosis (programmed cell death) of both cardiac endothelial cells and myocytes, and help preserve high-energy phosphate (B84403) reserves within the heart muscle. jpp.krakow.pljacc.org These protective effects are mediated through the activation of CRF2 receptors and downstream signaling pathways, including the p42/44 MAPK (MEK 1/2 – ERK 1/2) and PI3-kinase PKB/Akt pathways. jpp.krakow.plnih.gov
Importantly, the protective effects of urocortin have been observed when administered both before the ischemic event and at the time of reperfusion. nih.govresearchgate.net This suggests that urocortin could have therapeutic potential in clinical situations such as myocardial infarction. nih.govnih.gov By modulating cellular metabolism and the mechanisms of cell death, urocortin offers a novel approach to cardioprotection. nih.gov
Modulation of Cardiac Remodeling Processes
Urocortins (Ucns) play a significant role in the heart's response to injury and stress, particularly in the context of cardiac remodeling. This process involves changes in the size, shape, and function of the heart, often following events like a myocardial infarction (heart attack). Evidence suggests that urocortins, primarily acting through the corticotropin-releasing factor type 2 receptor (CRFR2), can exert protective effects against adverse cardiac remodeling. mdpi.comjst.go.jp
In animal models of myocardial infarction, administration of Urocortin 2 (Ucn2) has been shown to decrease the size of the infarct, prevent the development of cardiac hypertrophy (the enlargement and thickening of the heart muscle), and reduce cardiac mass. mdpi.com Furthermore, Ucn2 treatment has been associated with a significant decrease in the expression of the collagen 1 gene and a reduction in fibrosis, which is the scarring of heart tissue that can impair its function. mdpi.com
The mechanisms underlying these cardioprotective effects are multifaceted. Urocortins can activate several signaling pathways within cardiac cells, including those involving protein kinase C (PKC), mitogen-activated protein kinases (MEK/ERK), cyclic AMP (cAMP), and phosphoinositide 3-kinase (PI3K)/Akt. mdpi.com The activation of the Akt pathway is considered particularly important for cell survival as it can inhibit apoptosis (programmed cell death) of cardiomyocytes. mdpi.com
Following ischemia-reperfusion (I/R) injury, a condition where blood supply is restored to a tissue after a period of ischemia or lack of oxygen, urocortins have been shown to attenuate the resulting adverse remodeling. mdpi.comnih.gov Intravenous infusion of Ucn2 before reperfusion in animal models has been demonstrated to recover cardiac contractility and prevent fibrosis. nih.govresearchgate.net This is accompanied by the modulation of intracellular calcium ([Ca2+]i) homeostasis, which is often dysregulated after I/R injury. nih.gov Specifically, Ucn2 has been shown to blunt store-operated Ca2+ entry (SOCE) and decrease the expression and interaction of the transient receptor potential canonical 5 (TRPC5) and Orai1 channels, which are involved in calcium influx. nih.gov
Immunohistochemical studies have revealed that urocortin immunoreactivity is present in the myocytes of the normal human heart and is more intense in the myocytes of the failing human heart. physiology.org This suggests an endogenous upregulation of urocortin in response to cardiac distress, potentially as a compensatory mechanism to modulate the pathophysiology of cardiac hypertrophy or heart failure. physiology.org
Table 1: Effects of Urocortin on Cardiac Remodeling
| Experimental Model | Urocortin Isoform | Key Findings | Reference |
| Mouse model of myocardial infarction | Ucn2 | Decreased infarct size, prevented cardiac hypertrophy, reduced cardiac mass, decreased collagen 1 gene expression and fibrosis. | mdpi.com |
| Rat model of ischemia-reperfusion | Ucn2 | Recovered cardiac contractility, prevented fibrosis, modulated intracellular calcium homeostasis. | nih.govresearchgate.net |
| Human failing heart | Urocortin | Increased immunoreactivity in myocytes compared to normal heart. | physiology.org |
Interplay with Renin-Angiotensin System and Sympathetic Nervous System
Urocortins have a complex and significant interaction with two critical systems in cardiovascular regulation: the Renin-Angiotensin System (RAS) and the Sympathetic Nervous System (SNS).
Renin-Angiotensin System (RAS):
The RAS is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance. Urocortins, particularly Urocortin 2 (Ucn2), have been shown to suppress the RAS. researchgate.net In experimental models of heart failure, blockade of the CRFR2 receptor leads to significant increases in plasma renin activity, aldosterone, and endothelin-1 (B181129) levels, suggesting that endogenous urocortins normally act to suppress these vasoconstrictor systems. oup.com
Studies in spontaneously hypertensive rats have shown that chronic administration of urocortin can reduce serum angiotensin-converting enzyme (ACE) levels and both serum and tissue levels of angiotensin II, the primary active peptide of the RAS. researchgate.net This suppression of the RAS contributes to the vasodilatory and blood pressure-lowering effects of urocortins. researchgate.netresearchgate.net The interaction is further highlighted by findings that patients treated with ACE inhibitors for hypertension have significantly higher serum Ucn2 levels compared to those treated with angiotensin receptor blockers (ARBs), suggesting a potential link between the hypotensive action of RAS blockade and the urocortin system. researchgate.netresearchgate.netnih.gov
Sympathetic Nervous System (SNS):
The SNS is responsible for the "fight-or-flight" response and influences heart rate, cardiac contractility, and vascular tone. The interaction between urocortins and the SNS is multifaceted. Central administration of urocortin can activate sympathetic outflow, leading to increased heart rate and thermogenesis. oup.comnih.govnih.govunav.edu
However, peripheral administration of urocortins, particularly Ucn2, can lead to a potent and long-lasting inhibition of cardiac sympathetic nerve activity (CSNA), despite a generalized activation of the sympathetic system due to baroreflex activation from lowered blood pressure. bioscientifica.comotago.ac.nz In conscious sheep, intravenous Ucn2 administration caused a prolonged, dose-dependent decrease in CSNA. bioscientifica.comotago.ac.nz This suggests a direct modulatory effect of urocortins on sympathetic traffic to the heart. bioscientifica.com
The mechanisms for this sympatho-inhibitory effect are still under investigation but may involve actions within autonomic regulatory centers in the hypothalamus and brainstem, where CRFR2 receptors are present. bioscientifica.com While central injection of corticotropin-releasing factor (CRF) and urocortins can suppress gastric emptying through modulation of both vagal and sympathetic pathways, the specific pathways for cardiac sympatho-inhibition by peripheral urocortins are a key area of ongoing research. jci.org
Metabolic Regulation and Energy Homeostasis
Glucose Homeostasis and Insulin (B600854) Sensitivity
Urocortins, particularly Urocortin 2 (Ucn2) and Urocortin 3 (Ucn3), have emerged as important regulators of glucose metabolism and insulin sensitivity. nih.gov These peptides and their primary receptor, CRFR2, are expressed in key metabolic tissues, including skeletal muscle, liver, and pancreas. nih.govplos.org
Studies have shown that urocortins can enhance glucose utilization and improve insulin sensitivity. frontiersin.org For instance, overexpression of Ucn3 in the skeletal muscle of mice has been shown to enhance glucose disposal and signaling in this tissue. frontiersin.org Furthermore, global overexpression of Ucn3 in mice conferred resistance to the negative metabolic effects of a high-fat diet. frontiersin.org
Gene transfer studies using an adeno-associated virus vector to deliver the Ucn2 gene (AAV8.Ucn2) have demonstrated significant improvements in glucose homeostasis in mouse models of insulin resistance. plos.orgrenovatherapeutics.com This approach led to increased insulin sensitivity, enhanced glucose disposal, and a long-lasting resolution of abnormal glucose homeostasis. renovatherapeutics.com A modified UCN2 peptide has also been shown to act as an insulin sensitizer (B1316253) in the skeletal muscle of obese mice, improving whole-body glucose tolerance and increasing insulin-stimulated signaling pathways. diabetesjournals.org
Conversely, mice lacking Ucn3 (Ucn3-null mice) were found to be relatively protected from the hyperinsulinemia, hyperglycemia, and glucose intolerance induced by a high-fat diet. nih.govpnas.org This suggests that while acute actions of urocortins can be beneficial for glucose uptake, chronic overstimulation by endogenous Ucn3, particularly in states of caloric excess, might contribute to reduced insulin sensitivity over the long term. nih.govpnas.org
Table 2: Research Findings on Urocortin and Glucose Homeostasis
| Study Type | Urocortin Isoform | Key Findings | Reference |
| Overexpression in mice | Ucn3 | Resisted adverse metabolic effects of high-fat diet; enhanced glucose disposal in muscle. | frontiersin.org |
| Gene transfer in mice | Ucn2 | Increased insulin sensitivity and glucose disposal; normalized blood glucose. | renovatherapeutics.com |
| Modified peptide in obese mice | Ucn2 | Improved whole-body glucose tolerance; acted as an insulin sensitizer in skeletal muscle. | diabetesjournals.org |
| Knockout mice (high-fat diet) | Ucn3 | Protected from hyperinsulinemia, hyperglycemia, and glucose intolerance. | nih.govpnas.org |
Regulation of Insulin and Glucagon (B607659) Secretion from Pancreatic Islets
Urocortin 3 (Ucn3) is prominently expressed in the beta-cells of mammalian pancreatic islets and plays a crucial role in the local regulation of insulin and glucagon secretion. nih.govphoenixbiotech.netoup.comcapes.gov.br The expression of Ucn3 in the pancreas appears to be linked to the metabolic state, with increased levels observed during positive energy balance, such as that induced by a high-fat diet. nih.govpnas.org
Ucn3 stimulates the secretion of both insulin and glucagon, an effect mediated through the CRFR2 receptor, which is also present in pancreatic islets. nih.govphoenixbiotech.netoup.com The secretion of Ucn3 itself from cultured beta-cells is stimulated by high glucose levels and other insulin secretagogues like glucagon-like peptide-1 (GLP-1). nih.govpnas.org This suggests a feedback mechanism where glucose stimulates the release of both insulin and Ucn3.
The role of Ucn3 in insulin secretion is complex. While it directly stimulates insulin release, it also appears to act as a modulator to fine-tune the insulin response. drugtargetreview.com Some research suggests that Ucn3, released concurrently with insulin, acts to dampen insulin production, providing a negative feedback loop necessary for the tight control of blood sugar levels. drugtargetreview.com This is supported by findings that immunoneutralization of Ucn3 or pharmacological blockade of CRFR2 attenuates high-glucose-induced insulin secretion from isolated islets. nih.govpnas.org
In vivo studies have shown that intravenous injection of Ucn3 in rats leads to a significant elevation in plasma glucagon, followed by an increase in plasma glucose and insulin levels. phoenixbiotech.netoup.comcapes.gov.br These effects were blocked by a CRFR2 antagonist, confirming the receptor's involvement. phoenixbiotech.netoup.com
Lipid Metabolism Modulation
Urocortins also play a role in the modulation of lipid metabolism. ekb.eg The corticotropin-releasing factor (CRF)/urocortin system is expressed in adipose tissue, and emerging evidence suggests it influences adipocyte function. nih.gov
Studies have indicated that increased CRFR2 activity in adipocytes can induce the "browning" of white adipose tissue (WAT), a process where white fat cells take on characteristics of brown fat cells, which are more metabolically active and burn energy. nih.gov This is associated with a favorable metabolic phenotype in animal models. nih.gov
In the context of insulin resistance induced by a high-fat diet, gene transfer of Ucn2 has been shown to reduce diacylglycerols in the liver. plos.org Elevated diacylglycerols are associated with increased insulin resistance, so their reduction by Ucn2 may contribute to improved insulin sensitivity and a reduction in fatty liver. plos.org Additionally, Ucn2 gene transfer was found to increase choline-folate metabolites, which are important for facilitating fatty acid β-oxidation and supporting liver function. plos.org
Furthermore, urocortins are involved in the regulation of sebum production, which is a component of lipid metabolism in the skin. ekb.eg Ucn3 has been found to regulate sebaceous gland activity, and dysregulation of its signaling may contribute to increased sebum production. ekb.eg
Adipogenesis Regulation
Human urocortins are implicated in the complex regulation of energy balance and adipose tissue physiology. oup.comnih.gov Adipose tissue, a key player in energy homeostasis, expresses components of the corticotropin-releasing hormone (CRH) system, including urocortins and their receptors. oup.comoup.com This suggests that urocortin can exert direct effects on human adipocytes. oup.com
Research has demonstrated the expression of urocortin mRNA and protein in human adipose tissue. oup.comnih.gov The expression levels vary depending on the type of fat depot. Subcutaneous adipose tissue shows higher mRNA expression of urocortin compared to visceral fat tissue. oup.com This differential expression may indicate distinct functional roles for urocortin in different fat depots. The presence of urocortin and its primary receptor in the periphery, CRH-R2, within fat tissue points towards a potential autocrine or paracrine system. oup.comnih.gov This system may be involved in regulating adipocyte metabolism and could play a role in mediating the anorexic effects of the CRH family at the adipose level. nih.govoup.com
Gastrointestinal System Modulation
Urocortins are significant modulators of gastrointestinal (GI) function, influencing motility and secretory activities through interactions with specific receptor subtypes distributed along the GI tract. oup.comnih.gov The effects are often receptor-specific, with CRH-R1 and CRH-R2 activation leading to distinct, sometimes opposing, physiological outcomes. oup.com
Gastric Emptying Regulation
A consistent finding across numerous studies is that human urocortins, including Urocortin 1, 2, and 3, act to delay gastric emptying. nih.govuniprot.orgphoenixbiotech.net This inhibitory effect is primarily mediated through the activation of the corticotropin-releasing factor 2 (CRF2) receptor, which is the predominant CRH receptor type in the stomach. oup.comnih.govphysiology.org
Peripheral or central administration of urocortins has been shown to suppress the rate at which food exits the stomach. nih.govphoenixbiotech.net For instance, human Urocortin II (hUcn II) administered intravenously in rats significantly inhibited gastric emptying, an effect that was blocked by a CRF2 receptor antagonist (astressin2-B). physiology.org This highlights the selectivity of Urocortin II for the CRF2 receptor in mediating this gastric effect. physiology.org Similarly, studies in mice have shown that peripheral administration of Urocortin 1 and 2 is more potent than CRF itself in delaying gastric emptying. nih.gov The activation of central CRF2 receptors by urocortins also contributes to this delay, indicating a complex regulation involving both central and peripheral pathways. physiology.orgresearchgate.net
| Compound | Species | Administration Route | Effect on Gastric Emptying | Receptor Implicated | Reference |
| Urocortin 1 | Rat/Mouse | Central/Peripheral | Inhibition | CRF2 | nih.gov |
| Urocortin 2 | Rat | Intravenous | Inhibition (45-55%) | CRF2 | physiology.org |
| Urocortin 2 | Rat | Intracisternal | Inhibition | CRF2 | physiology.org |
| Urocortin 3 | Human | N/A (endogenous) | Delays gastric emptying | CRF2 | uniprot.org |
| CRF | Rat | Intravenous | Inhibition | CRF2 | physiology.org |
Colonic Motility Control
In contrast to their effect on the stomach, urocortins generally stimulate colonic motor function. nih.govjnmjournal.org This pro-motility effect in the lower GI tract is primarily mediated by the corticotropin-releasing factor 1 (CRF1) receptor, which is more prevalent in the colon. oup.comnih.gov
Administration of Urocortin 1, either centrally or peripherally, has been shown to mimic the effects of stress by increasing colonic propulsive activity. nih.gov This leads to accelerated colonic transit and can induce defecation. jnmjournal.org The stimulatory effect of urocortins on the colon is blocked by CRF1 receptor antagonists, confirming the receptor's role. nih.gov However, not all urocortins affect the colon equally. While Urocortin 1 and 2 stimulate colonic motility, Urocortin 3 appears to have no significant effect. nih.govpnas.org This suggests a differential role for urocortin subtypes in the regulation of upper versus lower gut motility, largely dictated by the specific distribution of CRF receptor subtypes. oup.com Chronic psychological stress has been linked to increased expression of Urocortin 3 in the hypothalamus, which in turn may influence colonic motility alterations. physiology.org
Secretory Functions
The CRH system, including urocortins, is involved in modulating mucosal secretory functions within the gastrointestinal tract. frontiersin.org This includes influencing ion secretion, mucus production, and the release of various signaling molecules from epithelial and immune cells. frontiersin.org In the human colon, immunoreactive urocortin has been identified in the mucosa. jnmjournal.org
Urocortin II has been shown to stimulate the expression and secretion of the chemokine Interleukin-8 (IL-8) from human colonic epithelial cells via the CRHR2α receptor. nih.gov This suggests a role for urocortin in modulating the local inflammatory and immune environment of the gut, which can, in turn, affect secretory functions and barrier integrity. nih.gov The CRH family of peptides can also activate subepithelial mast cells and influence the secretion of cytokines and chemokines, further highlighting their role in the complex interplay between the nervous, immune, and endocrine systems in regulating gut secretions. jnmjournal.orgfrontiersin.orgjnmjournal.org
Immune System and Inflammatory Processes
Anti-Inflammatory Mechanisms
Human urocortin exerts complex, often context-dependent, effects on the immune system, demonstrating potent anti-inflammatory properties in various models. oup.commdpi.com These effects are critical in maintaining homeostasis and protecting tissues from excessive inflammatory damage. mdpi.com
In the stomach, urocortin is believed to play a local anti-inflammatory role. oup.com Studies have found a negative correlation between urocortin levels and the degree of gastric inflammation, suggesting a protective function. oup.com This contrasts with the pro-inflammatory role often attributed to CRF in the colon, highlighting a site-specific functional divergence within the CRH peptide family. oup.com
Urocortin's anti-inflammatory actions are mediated through the modulation of cytokine production. For example, urocortin can inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in cultured microglia. aai.org It also suppresses the LPS-induced production of pro-inflammatory chemokines like IL-8 and MCP-1 in human white adipocytes. plos.org Furthermore, in human trophoblast cells, urocortin not only reverses the LPS-induced release of TNF-α but also increases the secretion of anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10). researchgate.net This dual action of suppressing pro-inflammatory mediators while boosting anti-inflammatory ones underscores its significant immunomodulatory potential. researchgate.net The underlying signaling pathways for these effects can involve the PI3K/Akt pathway, rather than the cAMP pathway. aai.org
| Cell/Tissue Type | Pro-Inflammatory Mediator (Effect of Urocortin) | Anti-Inflammatory Mediator (Effect of Urocortin) | Receptor Implicated | Reference |
| Cultured Microglia | TNF-α (Inhibition) | N/A | CRHR | aai.org |
| Human Trophoblast Cells | TNF-α (Reversal of LPS-induced release) | IL-4, IL-10 (Increase) | CRH-R2 | researchgate.net |
| Human White Adipocytes | IL-8, MCP-1 (Suppression of LPS-induced production) | N/A | N/A | plos.org |
| Human Gastric Mucosa | General Inflammation (Negative correlation) | N/A | CRH-R2 | oup.com |
Modulation of Immune Cell Function and Cytokine Production
Human urocortin plays a multifaceted role in modulating the immune system, exhibiting both pro- and anti-inflammatory effects through its interaction with various immune cells and the regulation of cytokine production. This peptide is not only a product of the neuroendocrine system but is also synthesized and secreted by inflammatory cells themselves, such as lymphocytes and macrophages, suggesting its involvement in local autocrine and paracrine signaling during an immune response. muni.czspandidos-publications.com
Urocortin has been shown to influence the function of key immune cells, including T and B lymphocytes, macrophages, and mast cells. muni.cznih.gov It can promote the proliferation of T and B lymphocytes, contributing to the inflammatory cascade. muni.cz In macrophages, urocortin and its related peptides can augment the effects of lipopolysaccharide (LPS), a component of bacterial cell walls, by upregulating the expression of Toll-like receptor 4 (TLR4), the primary receptor for LPS. bioscientifica.comresearchgate.net This upregulation is mediated through the activation of transcription factors PU.1 and AP-1 via the corticotropin-releasing factor 2 (CRF2) receptor. bioscientifica.comresearchgate.netnih.gov By increasing TLR4 expression, urocortin enhances the sensitivity of macrophages to LPS, thereby amplifying the production of pro-inflammatory cytokines. bioscientifica.com Conversely, other studies suggest an anti-inflammatory role, with urocortins inducing apoptosis (programmed cell death) in macrophages via the CRF2 receptor, which could serve as a mechanism to regulate and resolve inflammation. frontiersin.org Urocortin has also been shown to promote the phagocytic activity of rat macrophages through pathways involving PKA, PKC, and ERK1/2. oup.com
The influence of urocortin on cytokine production is complex and context-dependent. It has been demonstrated to induce the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) from monocytes and lymphocytes. wikipedia.org In aortic smooth muscle cells, urocortin-related peptides stimulate IL-6 production. nih.govnih.gov However, urocortin also exhibits anti-inflammatory properties by modulating cytokine profiles. In cultured human trophoblast cells, urocortin treatment leads to a significant, dose-dependent increase in the secretion of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10). mdpi.com Furthermore, in the presence of LPS, urocortin can reverse the LPS-induced release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from these cells, an effect mediated by the CRF2 receptor. mdpi.com Similarly, in cultured microglia, the brain's resident immune cells, urocortin can inhibit the LPS-induced production of TNF-α, IL-1β, IL-6, and nitric oxide. echelon-inc.com This dual functionality suggests that urocortin's role in inflammation is finely tuned, potentially stimulating the initial immune response while also contributing to its subsequent resolution. spandidos-publications.com
Table 1: Effects of Human Urocortin on Immune Cells and Cytokine Production
| Immune Cell Type | Effect of Urocortin | Mediating Receptor/Pathway | Key Research Finding | Citation |
|---|---|---|---|---|
| T and B Lymphocytes | Promotes proliferation | Not specified | Contributes to inflammation through lymphocyte proliferation. | muni.cz |
| Macrophages | Enhances LPS-induced cytokine production | CRF2 receptor, PU.1, AP-1 | Upregulates TLR4 expression, increasing sensitivity to LPS. | bioscientifica.comresearchgate.netnih.gov |
| Macrophages | Induces apoptosis | CRF2 receptor | Suggests an anti-inflammatory role by regulating macrophage numbers. | frontiersin.org |
| Macrophages | Promotes phagocytosis | PKA/PKC-ERK1/2-RhoA/Rac1 pathway | Enhances the ability of macrophages to engulf foreign particles. | oup.com |
| Human Trophoblast Cells | Increases IL-4 and IL-10 secretion | Not specified | Stimulates the release of anti-inflammatory cytokines. | mdpi.com |
| Human Trophoblast Cells | Reverses LPS-induced TNF-α release | CRF2 receptor | Demonstrates a direct anti-inflammatory effect in the presence of a bacterial endotoxin. | mdpi.com |
| Microglia | Inhibits LPS-induced pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) and NO production | PI3K/Akt and GSK-3β pathway | Protects neurons from inflammation-induced toxicity. | echelon-inc.com |
Regulation of Mast Cell Degranulation and Vascular Permeability
Urocortin is a potent regulator of mast cell activity and vascular permeability, playing a significant role in peripheral inflammatory and stress-induced responses. biorxiv.org Mast cells, which are strategically located near blood vessels and nerve endings, are key players in inflammatory and allergic reactions, releasing a variety of mediators upon activation. Research indicates that urocortin is one of the most powerful triggers of mast cell degranulation. biorxiv.org
Studies have shown that even low concentrations of urocortin can induce a dose-dependent degranulation of mast cells in the skin, leading to a subsequent increase in vascular permeability. biorxiv.org This effect is mediated through the activation of corticotropin-releasing hormone (CRH) receptors on the surface of mast cells. biorxiv.org Specifically, the degranulation of rat lung mast cells induced by urocortin is significantly blocked by a selective CRF receptor 1 (CRF-R1) antagonist, but not by a CRF receptor 2 (CRF-R2) antagonist, pointing to CRF-R1 as the key receptor in this process. The activation of mast cells by urocortin leads to the release of vasoactive substances, with histamine (B1213489) being a major mediator of the subsequent vasodilation and increased permeability. biorxiv.org The vasodilatory effect of urocortin can be largely inhibited by H1 receptor antagonists. biorxiv.org
The process of urocortin-induced mast cell degranulation is linked to an increase in intracellular calcium ([Ca2+]i). Urocortin causes a rapid and significant rise in [Ca2+]i within mast cells, and this increase is positively correlated with the extent of degranulation. This entire process appears to be a direct effect on mast cells, independent of the peripheral nervous system, as it is not affected by sensory neuron depletion or local anesthetics. biorxiv.org The potency of urocortin in this regard is comparable to other well-known mast cell degranulating agents. biorxiv.org
Furthermore, urocortin's effect on vascular permeability extends beyond mast cell activation. It can directly act on endothelial cells to increase permeability, an effect that is synergistically augmented in the presence of inflammatory stimuli like lipopolysaccharide (LPS). wikipedia.org This action involves the disruption of the VE-cadherin-β-catenin complex in endothelial cells, mediated through the CRF2 receptor and the PKD-HSP27 signaling pathway. This dual action on both mast cells and the vascular endothelium underscores urocortin's significant role as a peripheral pro-inflammatory mediator that can rapidly increase local blood flow and plasma extravasation at sites of inflammation or stress. wikipedia.org
Table 2: Urocortin's Role in Mast Cell Degranulation and Vascular Permeability
| Process | Mechanism of Action | Mediating Receptor | Key Research Finding | Citation |
|---|---|---|---|---|
| Mast Cell Degranulation | Direct activation of mast cells, leading to histamine release. | CRF receptor 1 (CRF-R1) | Urocortin is a potent trigger for mast cell degranulation, comparable to other known agents. | biorxiv.org |
| Vascular Permeability | Mast cell-dependent histamine release. | H1 histamine receptors on vascular endothelium. | The vasodilatory effect is largely inhibited by H1 receptor antagonists. | biorxiv.org |
| Vascular Permeability | Direct action on endothelial cells, disrupting cell-cell junctions. | CRF receptor 2 (CRF-R2) | Urocortin disrupts the VE-cadherin-β-catenin complex, increasing endothelial permeability, especially during inflammation. | |
| Intracellular Signaling | Induces a rapid increase in intracellular calcium ([Ca2+]i) in mast cells. | CRF receptor 1 (CRF-R1) | The extent of mast cell degranulation is positively correlated with the peak increase in intracellular calcium. |
Reproductive System Physiology
Urocortin is increasingly recognized as a significant local regulator within the human reproductive system, with its expression and actions observed in the ovary, endometrium, myometrium, and placenta. It exerts its effects through paracrine and autocrine mechanisms, influencing a range of physiological processes from blood flow and parturition to ovarian function.
Uteroplacental Blood Flow Regulation
Urocortin plays a crucial role in regulating blood flow within the uteroplacental unit, which is vital for fetal growth and development. It has potent vasodilatory effects in the human fetal-placental circulation. This has led to the hypothesis that urocortin is produced locally to maintain the low vascular resistance characteristic of this circulatory bed.
The peptide is produced by decidual cells and is present in maternal plasma from as early as 7 weeks of gestation. Studies have demonstrated that urocortin relaxes blood vessels, and this effect is mediated by CRH receptors. Specifically, the vasodilator responses in the perfused placenta appear to be mediated by a receptor resembling the CRH2 subtype. The vasodilatory actions of urocortin are, at least in part, mediated through the nitric oxide (NO)/cGMP signaling pathway.
Clinical research has linked reduced maternal plasma urocortin concentrations at mid-pregnancy with impaired blood flow in the uterine arteries, as indicated by an increased resistance index. Maternal plasma urocortin levels were found to be significantly lower in women with a unilateral or bilateral uterine artery notch, a marker of increased resistance. Furthermore, urocortin concentrations inversely correlate with the mean resistance index, supporting the hypothesis that urocortin is an important regulator of uterine artery tone during gestation.
Roles in Parturition Mechanisms
Urocortin is implicated in the complex cascade of events that lead to parturition, the process of childbirth. It is thought to act as a key signaling molecule within the "placental clock," which helps determine the length of gestation. Both urocortin and the related peptide CRH are involved in stimulating myometrial contractility. In vitro studies have shown that urocortins can increase the contractility of uterine muscle strips, an effect induced by endometrial prostaglandin (B15479496) F2α.
The expression of urocortin 2 (Ucn2) and its receptor, CRH-R2, increases significantly in human placental, fetal membrane, and myometrial tissues during labor compared to non-laboring tissues. This suggests a direct role in the labor process. Ucn2 upregulates the expression of pro-inflammatory mediators and prostaglandin receptors in the myometrium, contributing to the inflammatory processes associated with parturition. There appears to be a positive feedback loop, as the inflammatory cytokine TNF-α increases Ucn2 expression.
Furthermore, urocortin stimulates the placental release of other key molecules involved in labor, such as adrenocorticotropic hormone (ACTH) and prostaglandins, suggesting it acts through multiple pathways to initiate and sustain labor. Fetal urocortin levels are also significantly higher than maternal levels, particularly during labor, supporting the concept of a fetal contribution to the activation of the hypothalamic-pituitary-adrenal axis that drives the mechanisms of parturition and adaptation to postnatal life.
Ovarian and Corpus Luteum Function
Urocortin is locally synthesized within the human ovary and appears to act as an autocrine and/or paracrine regulator of ovarian function, particularly concerning steroidogenesis and the lifecycle of the corpus luteum.
Immunohistochemical studies have detected urocortin in both the granulosa and theca cells of ovarian follicles, as well as in the luteinized granulosa and thecal cells of the corpus luteum. The expression of messenger RNA for urocortin, CRH, and their receptors (CRF-R1 and CRF-R2α) is significantly higher in the regressing corpus luteum compared to the functioning corpus luteum of the mid-luteal phase or of pregnancy. This temporal expression pattern suggests a specific role for urocortin in the process of luteal regression.
In primate models, the dynamic expression of the urocortin system components in the corpus luteum throughout the menstrual cycle further supports its role in luteal function. The administration of a CRH receptor antagonist into the preovulatory follicle of monkeys, while not preventing ovulation, resulted in significantly lower progesterone (B1679170) levels during the subsequent luteal phase and evidence of cellular degeneration in the corpus luteum. These findings suggest that the activation of CRH receptors by ligands such as urocortin is important for promoting the normal development and function of the corpus luteum. Urocortin's role may be linked to the regulation of ovarian steroidogenesis, a process it has been shown to inhibit in some contexts.
Modulation of Reproductive Behavior
While the direct role of urocortin in human reproductive behaviors such as libido or courtship is not extensively detailed, research, primarily from animal models, indicates that the urocortin system is a significant modulator of behaviors that are closely linked to reproduction, such as social interaction, parental care, and stress responses. The central nervous system pathways involving urocortins are known to influence anxiety and motor activity, which can indirectly affect reproductive and social behaviors.
Studies in voles, a model for social and mating behavior, show that the distribution of urocortin-expressing neurons differs between species with different social structures, suggesting a role for urocortin in modulating social behavior. More specifically, research on urocortin-3 (Ucn3) has identified a critical role for these neurons in the perifornical area of the hypothalamus in mediating infant-directed behaviors in mice. wikipedia.orgbiorxiv.org Activation of these neurons promotes infant avoidance and aggression, while their inhibition enhances parental care. wikipedia.orgbiorxiv.org Chronic stress, which is known to negatively impact reproductive functions and behaviors, increases the activity of these Ucn3 neurons and reduces alloparental care in virgin female mice. biorxiv.org
In prairie voles, administration of urocortin II was found to increase passive parental behavior without affecting measures of stress. frontiersin.org This suggests a direct effect on the neural circuits governing parenting, which are crucial for reproductive success. The CRF/urocortin system is also implicated in socially-mediated sex change in some fish and plays a role in courtship behavior, highlighting a conserved evolutionary role in reproductive strategies. In humans, urocortin is known to be involved in the stress response, and its administration can suppress appetite by affecting hormones like ghrelin, demonstrating its influence on fundamental behaviors that can compete with or support reproductive activities. Dysregulation of the central CRF/urocortin system is broadly linked to an 'anti-reproductive' function, primarily through its role in the stress axis which can inhibit sexual behavior and gonadotropin secretion. bioscientifica.com
Renal Function and Renoprotection
Urocortins have demonstrated significant effects on renal function, particularly in the context of heart failure (HF). ahajournals.orgnih.gov In experimental models of HF, administration of urocortin 1 (Ucn1), urocortin 2 (Ucn2), and urocortin 3 (Ucn3) has been shown to improve renal function. nih.govoup.com Studies in sheep with pacing-induced HF revealed that urocortins can dose-dependently increase urine output, urine sodium excretion, and creatinine (B1669602) clearance. ahajournals.orgnih.govoup.com For instance, Ucn1 administration in HF sheep resulted in a twofold increase in urine volume and a greater than nine-fold rise in sodium excretion. nih.gov Similarly, Ucn2 significantly increased urine output, sodium, and creatinine excretion in a dose-dependent manner in HF models. ahajournals.org Ucn3 administration in HF sheep also led to increased urine output, sodium excretion, and creatinine clearance. oup.com
In contrast, the renal effects of urocortins in normal physiological states appear to be less pronounced. nih.gov Studies in normal sheep showed no significant renal effects with Ucn1 administration. nih.gov Similarly, Ucn2 had no significant effect on most urinary parameters in normal sheep, though it did cause subtle decreases in urine volume and natriuresis in healthy human subjects. ahajournals.orgnih.gov
The renoprotective effects of urocortins may also be linked to their interaction with other systems. For example, Ucn2 has been shown to inhibit the furosemide-induced activation of renin, a key component of the renin-angiotensin-aldosterone system which can contribute to renal dysfunction. otago.ac.nz In experimental HF, co-administration of Ucn2 with furosemide (B1674285) enhanced diuretic and natriuretic responses without causing additional potassium loss, and it reversed the increase in plasma renin activity caused by furosemide alone. otago.ac.nz Furthermore, urocortins have been shown to suppress gene expression of markers of inflammation and injury in the kidney, such as interleukin-18, cystatin C, and kidney injury molecule-1. researchgate.net
Table 1: Effects of Urocortins on Renal Function in Experimental Heart Failure Models
| Compound | Animal Model | Effect on Urine Volume | Effect on Sodium Excretion | Effect on Creatinine Clearance | Source |
|---|---|---|---|---|---|
| Urocortin 1 | Sheep | Twofold increase | >9-fold increase | Increased | nih.gov |
| Urocortin 2 | Sheep | Increased | Increased | Increased | ahajournals.orgotago.ac.nz |
| Urocortin 3 | Sheep | Increased | Increased | Increased | oup.com |
Pathophysiological Involvement and Mechanisms Preclinical and Mechanistic Focus
Cardiovascular Pathophysiology
Urocortin isoforms are significantly involved in cardiovascular function and pathophysiology, particularly in the context of heart failure and ischemic heart disease. mdpi.comnih.gov
Heart failure (HF) and the preceding adverse cardiac remodeling are major consequences of ischemic heart disease. mdpi.comnih.gov Urocortin is implicated in this process, with its expression being more abundant in diseased hearts, such as those with dilated or hypertrophic cardiomyopathy, compared to normal hearts. biochemia-medica.com This suggests Urocortin is part of the neurohormonal response to heart failure. biochemia-medica.com
The role of Urocortin in cardiac remodeling is complex. Some evidence suggests it can induce myocardial hypertrophy, as demonstrated by its ability to increase protein and DNA synthesis in neonatal rat cardiomyocytes. amegroups.cn However, compelling evidence from preclinical studies also points to a therapeutic potential for Urocortin isoforms in HF. mdpi.comnih.gov Administration of Urocortins can lead to hemodynamic benefits, including increased cardiac output and left ventricular ejection fraction. nih.gov Urocortin-2, in particular, has been shown to improve cardiac function and ameliorate cardiac remodeling following experimental myocardial infarction. researchgate.net The activation of CRF receptor type 2 by Urocortin-2 is thought to be responsible for these beneficial effects, which include a decrease in systemic vascular resistance. researchgate.net Urocortin also influences the expression of genes related to apoptosis, fibrosis, and hypertrophy, which can prevent the development of adverse cardiac remodeling and its progression toward heart failure. mdpi.com
In the setting of ischemic heart disease (IHD), Urocortin acts as an endogenous cardioprotective agent against ischemia-reperfusion (I/R) injury. researchgate.netnih.gov The production of Urocortin is increased in cardiac cells following I/R injury. nih.gov Its protective effects are primarily mediated through binding to the CRF receptor type 2 (CRFR2), which is expressed in cardiac myocytes. mdpi.comamegroups.cn
The binding of Urocortin to CRFR2 activates several downstream signaling pathways that enhance cell survival and improve cardiac function. mdpi.comnih.gov These pathways include:
Protein Kinase C (PKC) / ERK: Activation of the PKC-MERK/ERK pathway is crucial for cardioprotection. mdpi.compnas.org Specifically, PKC-epsilon activation is a necessary step for Urocortin-mediated protection. pnas.org
cAMP / PKA: Urocortin binding elevates intracellular cyclic AMP (cAMP) levels, which activates Protein Kinase A (PKA). amegroups.cn This pathway contributes to the positive inotropic effects of Urocortin. amegroups.cn
PI3K/Akt: The PI3K/Akt signaling pathway is essential for Urocortin's ability to protect cardiac cells against cell death induced by hypoxia/reoxygenation. pnas.org
AMPK: Urocortin-2 can activate AMP-activated protein kinase (AMPK) in the heart, which is a critical enzyme for limiting cardiac damage during ischemia. pnas.org
Through these mechanisms, Urocortin acutely decreases cell death, reduces apoptosis, improves calcium handling, and preserves mitochondrial function by maintaining intracellular ATP levels. mdpi.comamegroups.cnnih.gov In the long term, it regulates genes involved in cardiac remodeling, thereby mitigating I/R injury and preventing the progression to heart failure. mdpi.comnih.gov
Table 3: Key Signaling Pathways in Urocortin-Mediated Cardioprotection
| Signaling Pathway | Key Molecules | Protective Effect | References |
|---|---|---|---|
| PKC/ERK Pathway | CRFR2, PKCε, MERK/ERK | Mediates cardioprotection from I/R injury. | mdpi.compnas.org |
| cAMP/PKA Pathway | CRFR2, Gs protein, Adenylate cyclase, cAMP, PKA | Increases cardiac contractility (positive inotropy). | amegroups.cn |
| PI3K/Akt Pathway | CRFR2, PI3K, Akt | Protects cardiomyocytes from hypoxia/reoxygenation-induced cell death. | pnas.org |
| AMPK Pathway | CRFR2, Ucn2, AMPK | Limits cardiac damage during ischemia and reduces infarct size. | pnas.org |
Altered Urocortin Expression and Function in Obesity
Preclinical research indicates a significant link between the urocortin system and the pathophysiology of obesity. Studies have demonstrated that the expression of urocortins is altered in states of obesity. For instance, research has shown that Urocortin 3 (UCN3) expression levels are impaired in the context of an inflammatory microenvironment associated with obesity. helsinki.fi Transgenic mice that overproduce UCN3 have been observed to resist diet-induced obesity, suggesting a protective role for this peptide. researchgate.netnih.gov These mice exhibit a metabolically favorable phenotype, characterized by a lean body composition. researchgate.netnih.gov
Further evidence comes from studies on pediatric populations, where plasma levels of urocortins were found to be altered in children who are overweight or obese. researchgate.net Interestingly, the expression pattern of Urocortin 1 (UCN1) was opposite to that of Urocortin 2 (UCN2) and UCN3, which may suggest a compensatory mechanism within the urocortin system in response to increased body weight. researchgate.net The corticotropin-releasing factor (CRF)/urocortin system is expressed in adipose tissue, and its modulation has been shown to affect adipocyte differentiation and function. researchgate.net Specifically, activation of the Corticotropin-Releasing Factor Receptor 2 (CRFR2), for which UCN2 and UCN3 are selective ligands, can induce the browning of white adipose tissue, a process associated with increased energy expenditure. researchgate.net
| Study Type | Model | Key Findings on Urocortin in Obesity | Reference |
| Transgenic Mouse Model | UCN3 Overexpressing Mice | Resistant to high-fat diet-induced obesity and hyperglycemia. | nih.gov |
| Transgenic Mouse Model | UCN3 Overexpressing Mice | Increased skeletal muscle mass and lean body composition. | researchgate.netnih.gov |
| Human Study | Children with overweight/obesity | Altered plasma levels of UCN1, UCN2, and UCN3. | researchgate.net |
| In Vitro Cell Model | 3T3L1 Adipocytes | Pharmacological activation of CRFR2 induced transdifferentiation of white pre-adipocytes. | researchgate.net |
| Human Study | Adults with obesity | UCN3 expression is impaired. | helsinki.fi |
Contribution to Insulin (B600854) Resistance and Type 2 Diabetes Pathogenesis
The urocortin system is deeply implicated in glucose metabolism and the pathogenesis of insulin resistance and Type 2 Diabetes (T2D). Urocortin 3 has been identified as a regulator of insulin secretion. helsinki.fi Overexpression of UCN3 in adipocytes has been shown to improve glucose uptake and insulin signaling, while attenuating markers of inflammation and endoplasmic reticulum stress, which are key contributors to insulin resistance. helsinki.fi Furthermore, whole-body Urocortin 3 transgenic mice are protected from high-fat diet-induced hyperglycemia. researchgate.netnih.gov
Urocortin 2 also plays a critical, albeit complex, role. Mice lacking UCN2 demonstrated increased insulin sensitivity and were protected from diet-induced insulin resistance. nih.gov Mechanistically, UCN2 can function as a local negative regulator of glucose uptake in skeletal muscle by inhibiting insulin-induced signaling pathways, such as the phosphorylation of Akt and ERK1/2. nih.gov Conversely, other studies suggest a therapeutic potential for CRFR2 agonists. A modified, long-acting UCN2 peptide was found to act as an insulin sensitizer (B1316253) in the skeletal muscle of obese mice, improving glucose tolerance and increasing insulin-stimulated Akt phosphorylation. diabetesjournals.org Similarly, UCN2 gene transfer in mouse models of insulin deficiency reduced blood glucose, increased skeletal muscle insulin sensitivity, and enhanced insulin release. nih.gov These effects are partly mediated by the increased activity of AMP-activated protein kinase and Akt in skeletal muscle. nih.gov These seemingly contradictory findings highlight the complex, context-dependent role of the UCN2/CRFR2 system in regulating glucose homeostasis. diabetesjournals.org
| Peptide | Model System | Effect on Insulin Sensitivity/Glucose Metabolism | Mechanism | Reference |
| Urocortin 3 | 3T3L1 Adipocytes | Improved glucose uptake and insulin signaling. | Attenuation of ER stress and inflammation markers. | helsinki.fi |
| Urocortin 3 | Transgenic Mice | Protection against high-fat diet-induced hyperglycemia. | Not specified. | nih.gov |
| Urocortin 2 | Knockout Mice | Increased insulin sensitivity; protection from fat-induced insulin resistance. | Removal of UCN2-mediated inhibition of insulin signaling. | nih.gov |
| Urocortin 2 | C2C12 Myotubes | Inhibition of insulin-induced glucose uptake. | Inhibition of insulin-induced Akt and ERK1/2 phosphorylation. | nih.gov |
| Modified Urocortin 2 | High-Fat-Fed Mice | Improved glucose tolerance; insulin sensitization in skeletal muscle. | Increased insulin-stimulated Akt phosphorylation. | diabetesjournals.org |
| Urocortin 2 | Gene Transfer in Diabetic Mice | Improved glycemic control; increased skeletal muscle glucose uptake. | Increased activities of AMP-activated protein kinase and Akt. | nih.gov |
Neoplastic Processes
Expression and Role in Renal Cell Carcinoma
Urocortin and its receptors are expressed in both normal kidney tissue and renal cell carcinoma (RCC), suggesting a role in renal pathophysiology. nih.gov Studies have specifically identified the expression of urocortin and CRFR2 in clear cell RCC (ccRCC), the most common subtype. nih.gov One study observed that in normal kidney tissue, urocortin exhibits cytoplasmic staining, primarily in the proximal tubules. nih.gov However, in ccRCC specimens, a diffuse nuclear staining pattern was observed, indicating a change in the subcellular localization of the peptide in the cancerous state. nih.govbritishjournalofcancerresearch.com
Intriguingly, this nuclear translocation of urocortin in tumor tissues was accompanied by an almost complete loss of its receptor, CRFR2, in both the epithelial cancer cells and the tumor microvasculature. nih.gov This disruption of the Urocortin/CRFR2 signaling axis is proposed to be involved in the pathobiology of RCC. nih.gov Further research has pointed to a significant downregulation of Urocortin 3 mRNA and protein in RCC tissues compared to corresponding normal kidney tissues. nih.gov This loss of UCN3 expression in the tumor further supports the involvement of the urocortin system in the carcinogenesis of RCC. nih.gov The reported effects of corticotropin-releasing hormone, a related peptide, in inhibiting RCC cell proliferation and regulating angiogenesis also point to the potential tumor-suppressive role of this peptide family in renal cancer. spandidos-publications.com
Presence in Other Malignant Tumors (e.g., Glioblastoma, Hepatic Carcinoma)
The expression of urocortins is not limited to renal cancer; it has been identified in a wide array of human malignancies. britishjournalofcancerresearch.comresearchgate.net Urocortin I (UCN I), for example, is expressed in human glioblastoma cell lines, such as A172 and U-138MG. britishjournalofcancerresearch.com Secretion of UCN I has been confirmed from these glioblastoma cells, suggesting potential autocrine or paracrine signaling roles within the tumor microenvironment. britishjournalofcancerresearch.com
Similarly, urocortin expression has been documented in primary and metastatic hepatic carcinomas. britishjournalofcancerresearch.comresearchgate.net Studies on hepatocellular carcinoma (HCC) have investigated the role of the urocortin/CRFR2 system in tumor progression. nih.gov Beyond the brain and liver, urocortins have been detected in numerous other cancers, including pituitary adenomas, gastric adenocarcinomas, and prostate adenocarcinomas, highlighting the broad involvement of this peptide family in neoplastic processes. britishjournalofcancerresearch.combritishjournalofcancerresearch.cominternalmedicinereview.org
| Cancer Type | Urocortin Detected | Key Finding | Reference |
| Glioblastoma | Urocortin I | Expressed and secreted by human glioblastoma cell lines. | britishjournalofcancerresearch.combritishjournalofcancerresearch.com |
| Hepatic Carcinoma | Urocortin | Expressed in hepatocellular carcinoma. | britishjournalofcancerresearch.comresearchgate.netnih.gov |
| Renal Cell Carcinoma | Urocortin I, Urocortin 3 | Altered subcellular localization (nuclear) of UCN I; significant downregulation of UCN3. | nih.govbritishjournalofcancerresearch.comnih.gov |
| Pituitary Adenoma | Urocortins | Expression identified in malignant cells. | researchgate.netinternalmedicinereview.org |
| Gastric Adenocarcinoma | Urocortins | Expressed in cancer cells. | britishjournalofcancerresearch.combritishjournalofcancerresearch.com |
| Prostate Adenocarcinoma | Urocortin I | Expression detected. | britishjournalofcancerresearch.combritishjournalofcancerresearch.com |
Proposed Mechanisms in Tumor Progression (e.g., Anti-Angiogenesis)
A primary proposed mechanism for urocortin's involvement in cancer is the regulation of angiogenesis, the formation of new blood vessels that is essential for tumor growth. nih.gov The Urocortin/CRFR2 system is believed to act as an endogenous inhibitor of angiogenesis. nih.gov Activation of CRFR2 by urocortin can suppress neovascularization, partly by reducing the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.govnih.gov
In studies on hepatocellular carcinoma, urocortin was shown to inhibit tumor growth and reduce microvessel density in mouse models. nih.gov This anti-angiogenic effect was mediated through CRFR2, as it was abolished by a CRFR2 antagonist. nih.gov Urocortin was also found to inhibit the proliferation and promote the apoptosis of endothelial cells. nih.gov Beyond its anti-angiogenic effects, urocortin may also directly inhibit the proliferation of tumor cells. pnas.org In vitro experiments showed that Urocortin 2 (UCN2) directly inhibited the proliferation of Lewis lung carcinoma cells. pnas.org Therefore, the tumor-suppressing effects of CRFR2 activation appear to involve a dual mechanism: the direct inhibition of tumor cell cycling and the suppression of tumor vascularization. pnas.org The disruption of this system, such as the observed loss of CRFR2 in renal cell carcinoma, may therefore contribute to tumor progression by removing this natural brake on angiogenesis and proliferation. nih.gov
Inflammatory Conditions and Autoimmunity
Role in Chronic Inflammatory States
Urocortin (UCN), a member of the corticotropin-releasing factor (CRF) family, demonstrates a complex and often context-dependent role in the modulation of chronic inflammation and autoimmunity. mdpi.compnas.org Preclinical studies indicate that its effects can be either pro- or anti-inflammatory, depending on the specific urocortin peptide (e.g., Urocortin 1, 2, or 3), the receptor it binds to (CRFR1 or CRFR2), and the specific inflammatory condition being investigated. pnas.orgfrontiersin.org
In the context of autoimmunity, research using a preclinical model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), has shown that both CRF and urocortin can suppress the disease. nih.gov This suppressive action is mediated through at least two distinct mechanisms: the stimulation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to the production of anti-inflammatory glucocorticoids, and a direct inhibitory effect on encephalitogenic T cells. nih.gov Notably, CRF was found to suppress EAE even in adrenalectomized rats, highlighting a direct immunomodulatory role independent of the adrenal gland. nih.gov
Conversely, in other chronic inflammatory conditions, urocortins can exhibit pro-inflammatory actions. In rheumatoid arthritis, Urocortin 1-like immunoreactivity has been identified in inflamed tissues. nih.gov In the gastrointestinal tract, Urocortin 2 (also known as Urocortin II) has been shown to exert pro-inflammatory effects in human colonocytes by binding to the CRHR2α receptor. nih.govnih.gov This interaction triggers the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein (MAP) kinase signaling pathways, leading to an increase in the production of the pro-inflammatory chemokine Interleukin-8 (IL-8). nih.govnih.gov Furthermore, studies have shown that an inflammatory microenvironment, such as that associated with obesity, can impair Urocortin 3 expression, while its overexpression can reduce inflammatory markers. helsinki.fi
The peptide's role in neuroinflammation, specifically following intracerebral hemorrhage, has been characterized as potently anti-inflammatory. In animal models, urocortin treatment was shown to improve neurological function, decrease the size of the injured region, reduce brain edema, and lessen blood-brain barrier permeability. mdpi.com The proposed mechanism involves the suppression of microglial activation and the subsequent reduction in inflammatory cytokine production. mdpi.com However, research on Urocortin 3 in a model of chronic inflammatory pain did not support a significant role for this specific peptide in pain behavior, indicating the diversity of function within the urocortin family. oup.com
Interactive Data Table: Preclinical Findings on Urocortin in Inflammation
| Condition Studied | Urocortin Peptide | Model System | Key Mechanistic Findings | Outcome | Reference(s) |
| Autoimmunity | Urocortin 1 | Experimental Autoimmune Encephalomyelitis (EAE) in rats | Stimulation of HPA axis; Direct inhibition of encephalitogenic T cells | Suppressed disease | nih.gov |
| Neuroinflammation | Urocortin 1 | Intracerebral Hemorrhage (ICH) in rats | Suppression of microglial activation; Reduced inflammatory cytokine production | Anti-inflammatory; Neuroprotective | mdpi.com |
| Intestinal Inflammation | Urocortin 2 | Human colonocytes (NCM460) | Activation of NF-κB and MAP kinase pathways; Increased IL-8 production via CRHR2α | Pro-inflammatory | nih.govnih.gov |
| Metabolic Inflammation | Urocortin 3 | 3T3-L1 Adipocytes | Overexpression attenuated markers of inflammation and ER stress | Anti-inflammatory | helsinki.fi |
| Chronic Pain | Urocortin 3 | Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice | No difference in pain behavior in Ucn3 knockout mice vs. wildtype | No significant role observed | oup.com |
Gastrointestinal Disorders
The urocortin system, as part of the broader CRF signaling network, is deeply implicated in the pathophysiology of several gastrointestinal (GI) disorders, most notably Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD). wjgnet.comfrontiersin.org Its expression in the brain-gut axis allows it to modulate GI motility, secretion, permeability, and visceral sensation, particularly in response to stress. frontiersin.orgnih.govjnmjournal.org
In the context of IBS, especially the diarrhea-predominant subtype (IBS-D), activation of the CRF system, including urocortins, is considered a key pathophysiological mechanism. jnmjournal.orgnih.gov Preclinical studies have established that activation of the CRF1 receptor, for which Urocortin 1 has a high affinity, can reproduce many hallmark symptoms of IBS. jnmjournal.orgnih.gov These include increased colonic motility, visceral hyperalgesia (increased pain sensitivity), enhanced mucus secretion, and increased intestinal permeability. nih.govjnmjournal.org This increased permeability, or "leaky gut," can lead to the translocation of bacteria and subsequent low-grade inflammation. jnmjournal.org Conversely, the CRFR2 receptor, for which Urocortin 2 and 3 are selective agonists, appears to have a counter-regulatory role, dampening the colonic motor function and visceral hyperalgesia mediated by CRF1 activation. nih.govjnmjournal.org Immunoreactive urocortin has been identified in the human colonic mucosa, and evidence suggests that local CRF systems can activate mast cells, which are known to be involved in the generation of IBS symptoms like abdominal pain. frontiersin.orgnih.gov
Regarding IBD, which includes Crohn's disease and ulcerative colitis, the role of urocortins is complex, with evidence supporting both pro- and anti-inflammatory functions. pnas.org Expression of both Urocortin 2 and its receptor, CRHR2, is increased in the mucosal samples of patients with active IBD. nih.gov As mentioned previously, Urocortin 2 can drive inflammation in colonocytes by stimulating IL-8 production. nih.govnih.gov Furthermore, the activation of CRF signaling has been linked to increased intestinal permeability in IBD patients, which can exacerbate the inflammatory response. researchgate.net Studies in animal models of colitis show that during the acute inflammatory phase, Urocortin 2 levels increase in immune cells infiltrating the colon. nih.gov Interestingly, the expression of its receptor, CRHR2, was found to decrease during this phase, suggesting a complex regulatory mechanism. nih.gov There is also evidence linking commensal gut bacteria to the stimulation of urocortin production from intestinal dendritic cells, suggesting a pathway through which the microbiome could influence gut inflammation in IBD and IBS. wjgnet.com
Interactive Data Table: Urocortin's Role in Gastrointestinal Disorders
| Disorder | Urocortin Peptide(s) | Key Mechanistic Involvement (Preclinical) | Primary Receptor Pathway | Overall Effect | Reference(s) |
| Irritable Bowel Syndrome (IBS) | Urocortin 1 | Increases colonic motility, visceral hypersensitivity, and gut permeability. jnmjournal.orgnih.govjnmjournal.org | CRFR1 | Pathophysiological (contributes to symptoms) | nih.govjnmjournal.orgnih.gov |
| Irritable Bowel Syndrome (IBS) | Urocortin 2 & 3 | Dampens colonic motor function and visceral hyperalgesia. jnmjournal.org | CRFR2 | Protective/Regulatory | jnmjournal.orgplos.org |
| Inflammatory Bowel Disease (IBD) | Urocortin 2 | Stimulates pro-inflammatory chemokine (IL-8) production in colonocytes. nih.govnih.gov Expression increases in inflamed mucosa. nih.gov | CRHR2 | Pro-inflammatory | nih.govnih.govnih.gov |
| Inflammatory Bowel Disease (IBD) | Urocortin 1 | Involved in regulating local inflammatory responses; can have both pro- and anti-inflammatory effects. pnas.org | CRFR1 & CRFR2 | Context-dependent modulation | pnas.orgfrontiersin.orgwjgnet.com |
Advanced Research Methodologies and Experimental Models
In Vitro Cellular Models
In vitro cellular models are indispensable for dissecting the molecular and cellular mechanisms of human Urocortin. These models provide controlled environments to study receptor binding, signal transduction pathways, and cellular responses to Urocortin stimulation, free from the systemic complexities of a whole organism.
Cultured Cell Lines (e.g., HEK293, CHO cells, Cardiomyocytes, Keratinocytes, Melanocytes)
Cultured cell lines offer a homogenous and reproducible system for investigating the specific effects of Urocortin.
HEK293 and CHO Cells: Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are workhorses in Urocortin research, primarily due to their amenability to genetic manipulation. While not primary targets of Urocortin action in the body, they are readily transfected to express specific corticotropin-releasing factor (CRF) receptors. This allows for the isolated study of Urocortin's interaction with either CRF1 or CRF2 receptors. For instance, studies have utilized HEK293 cells to demonstrate that Urocortin can activate phosphatidylinositol-3 kinase (PI3K) via the CRF1 receptor. nih.gov Similarly, CHO cells are a standard for producing recombinant therapeutic proteins, including Urocortin and its analogs, for experimental use.
Cardiomyocytes: Research using cultured cardiomyocytes has been pivotal in understanding Urocortin's cardioprotective effects. Studies have shown that Urocortin is expressed in rat cardiac myocyte cell lines and primary cultures of cardiac myocytes. moleculardevices.com Its expression increases following thermal injury, and the peptide can protect these cells from hypoxia-induced death. moleculardevices.com Urocortin 2 has been demonstrated to stimulate the production of nitric oxide in ventricular myocytes through the phosphorylation of endothelial nitric oxide synthase (eNOS), a key signaling event in cardioprotection. youtube.com Furthermore, Urocortin has been shown to induce a hypertrophic response in cardiomyocytes, characterized by an increase in cell size and the protein-to-DNA ratio. mdpi.com
Keratinocytes and Melanocytes: The skin is another peripheral site of Urocortin action. Reverse transcription-polymerase chain reaction (RT-PCR) has confirmed the expression of the Urocortin gene in cultured human keratinocytes and melanoma cells. Urocortin immunoreactivity has been localized to normal keratinocytes of the epidermis and hair follicles. In melanocytes, which are responsible for pigmentation, Urocortin acts through the G protein-coupled CRH-R1 receptor, activating cAMP, IP3, and Ca2+-mediated pathways to influence the melanocyte phenotype.
Interactive Data Table: Urocortin Research in Cultured Cell Lines
| Cell Line | Receptor(s) Studied | Key Research Findings |
| HEK293 | CRF1 | Urocortin activates phosphatidylinositol-3 kinase (PI3K) via CRF1. nih.gov |
| CHO | N/A (used for production) | Widely used for the production of recombinant Urocortin and its receptors for research. |
| Cardiomyocytes | CRF2 | Urocortin protects against hypoxia-induced cell death. moleculardevices.com Urocortin 2 stimulates nitric oxide production. youtube.com Induces a hypertrophic response. mdpi.com |
| Keratinocytes | Not specified | Express and produce Urocortin. |
| Melanocytes | CRH-R1 | Urocortin signaling modifies the melanocyte phenotype. |
Primary Cell Cultures (e.g., Anterior Pituitary Cells, Chorio-Decidual Cells)
Primary cell cultures, derived directly from tissues, offer a model that more closely resembles the in vivo physiological state compared to immortalized cell lines.
Anterior Pituitary Cells: The anterior pituitary is a key target for peptides of the CRF family. In vitro studies using rat anterior pituitary cell cultures have demonstrated that Urocortin is a potent stimulator of adrenocorticotropic hormone (ACTH) release, being approximately seven times more potent than CRF itself. This effect is mediated through cAMP-dependent mechanisms, with a synergistic contribution from protein kinase C-dependent pathways.
Chorio-Decidual Cells: During pregnancy, Urocortin is produced by gestational tissues. In vitro studies with chorio-decidual cells have shown that approximately 40% of these cells exhibit positive staining for Urocortin, with about 34% of those secreting the peptide under basal conditions. This local production suggests a role for Urocortin in regulating uteroplacental blood flow. Further research has confirmed the expression of Urocortin 2 and Urocortin 3 mRNA in the decidua, although these isoforms did not stimulate placental ACTH secretion in culture.
In Vivo Animal Models
In vivo animal models are crucial for understanding the systemic and behavioral effects of Urocortin in a living organism.
Rodent Models (e.g., Mice, Rats)
Mice and rats are the most commonly used animal models in Urocortin research due to their well-characterized genetics and physiology.
Mice: Studies in mice have been instrumental in elucidating the role of Urocortin in stress, appetite, and metabolism. Central administration of Urocortin in mice has been shown to decrease appetite and increase anxiety-like behaviors.
Rats: In rats, intravenous administration of Urocortin increases ACTH and corticosterone (B1669441) secretion, with more potent and long-lasting effects compared to CRF. Research on rats subjected to chronic variable stress has shown altered Urocortin expression in the brain, which correlates with elevated corticosterone levels, indicating a role for Urocortin in the long-term stress response. Immunohistochemical studies in the rat brain have helped map the distribution of Urocortin III-positive neurons and their projections, providing anatomical support for its role as an endogenous ligand for CRF-R2 in regions associated with food intake and neuroendocrine regulation.
Genetically Modified Models (e.g., Knockout Mice, Transgenic Mice)
Genetically modified mouse models have provided powerful insights into the specific functions of Urocortins and their receptors.
Knockout Mice: Mice lacking the genes for all three Urocortins (triple-knockout) exhibit increased anxiety-like behaviors 24 hours after stress exposure, but not under non-stressed conditions. This suggests an essential role for Urocortins in the recovery process from stress. These mice also show alterations in the expression of amygdalar genes and dysregulated serotonergic function.
Transgenic Mice: Transgenic mice overexpressing Urocortin 3 have been generated to study the chronic effects of CRF receptor 2 (CRFR2) activation. These mice display a metabolically favorable phenotype, with increased skeletal muscle mass, improved glucose tolerance, and resistance to high-fat diet-induced obesity and hyperglycemia. Another transgenic approach involved a one-time intravenous injection of a viral vector encoding Urocortin 2, which resulted in increased insulin (B600854) sensitivity and long-lasting resolution of abnormal glucose homeostasis in mouse models of insulin resistance.
Interactive Data Table: Urocortin Research in Genetically Modified Mice
| Model | Genetic Modification | Key Phenotype/Finding |
| Triple Knockout Mouse | Deletion of all three Urocortin genes | Increased anxiety-like behavior 24h post-stress; impaired stress recovery. |
| Urocortin 3 Transgenic Mouse | Overexpression of Urocortin 3 | Increased skeletal muscle mass, improved glucose tolerance, resistance to diet-induced obesity. |
| AAV-Urocortin 2 Gene Transfer | Liver-targeted expression of Urocortin 2 | Increased insulin sensitivity, long-term resolution of abnormal glucose homeostasis. |
Ex Vivo Organ Perfusion Studies (e.g., Isolated Hearts)
Ex vivo organ perfusion allows for the study of Urocortin's effects on an intact organ in a controlled environment, isolated from systemic neural and hormonal influences.
Isolated Hearts: The Langendorff-perfused isolated heart model has been extensively used to investigate the direct cardiac effects of Urocortin. In isolated rat hearts subjected to ischemia-reperfusion, Urocortin-1 has been shown to be cardioprotective, improving the recovery of left ventricular developed pressure. Similarly, studies on isolated mouse hearts have demonstrated that Urocortin 2 can directly activate AMP-activated protein kinase (AMPK) and reduce injury and contractile dysfunction during ischemia-reperfusion. These ex vivo experiments have confirmed that the endogenous cardiac Urocortin system has protective physiological effects, as blocking its action increases necrosis and contractile dysfunction following ischemia. Furthermore, these studies have helped to elucidate the signaling pathways involved, showing that Urocortin's positive inotropic and lusitropic effects involve Epac, PKC, and mitogen-activated protein kinase (MAPK) signaling pathways.
Molecular and Cellular Techniques
Advanced molecular and cellular techniques are indispensable for elucidating the physiological roles and mechanisms of action of human urocortin (UCN). These methodologies allow researchers to investigate its genetic regulation, protein distribution, receptor interactions, and the intricate signaling cascades it triggers within cells.
Analyzing the expression of the urocortin gene (UCN) is fundamental to understanding its function. Various techniques are employed to detect and quantify UCN messenger RNA (mRNA) in different tissues and cellular contexts.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is widely used to detect the presence of urocortin mRNA in various human tissues. Studies have successfully used RT-PCR to confirm UCN gene expression in tissues such as the heart, endometrium, and myometrium. oup.comnih.gov For instance, RT-PCR analysis of isolated endometrial epithelial cells, stromal cells, and myometrial specimens confirmed the expression of urocortin in these non-pregnant uterine tissues. nih.gov
mRNA In Situ Hybridization: This powerful technique allows for the precise localization of mRNA within tissues, providing spatial context to gene expression. In the human brain, urocortin mRNA has been identified in the hypothalamus and pons, as well as the cerebral cortex and cerebellum. nih.gov In rodent models, which often provide a basis for understanding human systems, in situ hybridization has revealed prominent UCN mRNA expression in specific brain regions, including the Edinger-Westphal nucleus, and other subcortical areas like the hypothalamus and amygdala. nih.govnih.gov
Transcriptomics: High-throughput transcriptomic analyses, such as microarray studies, provide a comprehensive view of gene expression, allowing for comparisons between different physiological or pathological states. A transcriptome analysis of the hypothalamo-neurohypophysial system in an experimental model of hypertension revealed a downregulation of the gene encoding urocortin compared to normotensive controls, a finding that was subsequently validated by quantitative RT-PCR. nih.gov This approach helps in identifying genes and pathways, like that of urocortin, which may be involved in disease processes. nih.govthno.org Spatial transcriptomics is an emerging technology that further combines gene expression data with spatial information within a tissue, offering the potential for highly detailed mapping of urocortin expression and its co-localization with other key molecules. thno.orgbiorxiv.org
Detecting the urocortin peptide itself is crucial for confirming gene expression and understanding its distribution and concentration in tissues.
Immunohistochemistry (IHC) and Immunofluorescence: These antibody-based methods are used to visualize the location of urocortin protein in tissue sections. Immunohistochemical studies have localized urocortin in human endometrial epithelial and stromal cells, myometrium, and vascular smooth muscle cells. nih.gov In the human heart, urocortin-like immunoreactivity has been detected in atrial and ventricular cardiomyocytes. oup.com Similarly, in the human brain, urocortin immunoreactivity is found in the Edinger-Westphal nucleus, hypothalamus, pons, cerebral cortex, and cerebellum. nih.gov These techniques have also been instrumental in mapping urocortin-positive neurons and their projections in primate and rodent brains, providing a detailed neuroanatomical map. nih.govnih.gov
Western Blot: This technique is used to detect and quantify urocortin protein in a tissue homogenate or cell lysate. It is often used to validate findings from other methods and to assess changes in protein levels under different experimental conditions.
Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA): These are highly sensitive quantitative methods used to measure the concentration of urocortin in biological fluids and tissue extracts. A specific RIA for urocortin was used to measure its concentration in human heart tissue extracts, demonstrating its endogenous production within the heart. oup.com These assays are critical for determining the levels of circulating urocortin and its concentration within specific tissues. oup.com
Urocortin exerts its effects by binding to two main G-protein coupled receptors: corticotropin-releasing factor receptor 1 (CRF1) and CRF receptor 2 (CRF2). nih.gov Receptor binding assays are essential for characterizing these interactions. These assays typically use a radiolabeled ligand to compete with unlabeled urocortin for binding to receptors expressed in cell membranes or cultured cells. The results determine the binding affinity (often expressed as the inhibitory constant, Ki) of urocortin for each receptor subtype.
Studies have consistently shown that human urocortin binds with high affinity to both CRF1 and CRF2 receptors. oup.com In contrast, CRF itself has a much higher affinity for CRF1 than for CRF2. nih.gov This has led to the proposal that urocortin may be a key endogenous ligand for the CRF2 receptor. wikipedia.orgpnas.org Urocortin 1 (UCN1) is reported to bind with approximately 40-fold higher affinity to CRF2 than CRF does. nih.gov Some studies indicate UCN1 binds with equal high affinity to both receptor subtypes. nih.gov The binding affinities can vary depending on the specific receptor splice variant (e.g., CRF2α, CRF2β) and the cell system used for the assay. nih.govoup.com
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Key Finding |
|---|---|---|---|
| Urocortin 1 (Human) | CRF1 | ~0.6 - 1.0 | High affinity, similar to CRF. oup.comnih.gov |
| Urocortin 1 (Human) | CRF2 | ~0.4 - 1.0 | High affinity, significantly greater than CRF's affinity for CRF2. oup.comnih.gov |
| CRF (Human) | CRF1 | ~1.0 - 2.0 | High affinity for its primary receptor. |
| CRF (Human) | CRF2 | ~20 - 40 | Demonstrates significantly lower affinity for CRF2 compared to CRF1. |
Upon binding to its receptors, urocortin initiates intracellular signaling cascades. Analyzing these pathways is key to understanding its cellular effects.
cAMP Measurement: A primary signaling pathway for both CRF1 and CRF2 receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Assays measuring cAMP levels in cells stimulated with urocortin are a standard method to assess receptor activation. Studies in various cell lines (e.g., CHO, HEK293) stably expressing human CRF receptors show that urocortin potently stimulates cAMP accumulation through both CRF1 and CRF2. oup.com This activation of the cAMP pathway subsequently engages downstream effectors like Protein Kinase A (PKA). nih.gov
Kinase Phosphorylation Assays: Urocortin also activates other signaling pathways involving various protein kinases. Kinase phosphorylation assays, often performed using Western blotting with phospho-specific antibodies, are used to detect the activation of these enzymes.
MAPK Pathway: Urocortin has been shown to stimulate the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, in human myometrial cells and HeLa cells. nih.govoup.com This activation can be mediated by both CRF1 and CRF2β receptors and may proceed through a Gq protein/Protein Kinase C (PKC) dependent mechanism, rather than the classical Gs/cAMP pathway. oup.com
Akt Pathway: In some cell types, urocortin can induce the phosphorylation of PKB/Akt, a key regulator of cell survival. nih.gov
STAT3 Phosphorylation: In cardiac myocytes, urocortin treatment induces the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at two distinct residues (Y705 and S727). nih.govsemanticscholar.org This activation occurs through different downstream kinases, with S727 phosphorylation being dependent on ERK1/2 and Y705 phosphorylation mediated by Src tyrosine kinase. nih.govsemanticscholar.org
| Pathway Component | Methodology | Cell/Tissue Type | Key Finding |
|---|---|---|---|
| cAMP | RIA / Immunoassay | CHO, HEK293 cells expressing CRF receptors | Urocortin potently stimulates cAMP production via both CRF1 and CRF2. oup.com |
| ERK1/2 (MAPK) | Western Blot (Phospho-specific antibody) | Human myometrial cells, HeLa cells | Urocortin, but not CRF, activates ERK1/2 phosphorylation, mediated by CRF1 and CRF2β. nih.govoup.com |
| PKB/Akt | Western Blot (Phospho-specific antibody) | HeLa cells, Myotubes | Urocortin can induce the activating phosphorylation of Akt. nih.gov |
| STAT3 | Western Blot (Phospho-specific antibodies) | HL-1 cardiac myocytes | Urocortin induces phosphorylation of STAT3 on Y705 (via Src) and S727 (via ERK1/2). nih.govsemanticscholar.org |
Changes in intracellular calcium concentration ([Ca²⁺]i) are a critical component of cellular signaling. Fluorescent probes and imaging techniques are used to measure these changes in real-time.
In single human skin cells, including keratinocytes and melanocytes, stimulation with urocortin causes an increase in intracellular Ca²⁺. nih.gov This effect was observed even at very low peptide concentrations (10⁻¹³ M). nih.gov Mechanistic studies using confocal laser scanning microscopy revealed that this increase is due to a Ca²⁺ influx from the extracellular space through voltage-activated Ca²⁺ channels. nih.gov Interestingly, in immortalized keratinocytes, urocortin specifically induced a Ca²⁺ flux into the nucleus with an oscillatory pattern, suggesting a unique intracellular signal transduction pathway in these cells. nih.gov In other experimental models, urocortin-related peptides have been shown to mobilize calcium by activating Ca²⁺ influx via voltage-gated channels and promoting Ca²⁺ release from internal stores like the endoplasmic reticulum. researchgate.netnih.gov
Bioinformatic and Computational Approaches
Bioinformatic and computational methods are increasingly used to study urocortin and its interactions with its receptors. These in silico approaches complement experimental work by providing predictive models and analyzing large datasets.
Sequence Analysis and Homology Modeling: Bioinformatic tools are used to analyze the amino acid sequence of urocortin and its precursor. Hidden Markov Models, built from alignments of known CRF family proteins, were used in database searches that successfully identified related peptides like Urocortin II. pnas.org Sequence analysis of the UCN gene promoter has also been used to identify putative transcription-factor binding sites (e.g., TATA box, CRE), offering clues into its transcriptional regulation. nih.gov
Computational Modeling of Receptor-Ligand Interactions: Given that CRF receptors are G-protein coupled receptors (GPCRs), computational modeling can be used to simulate the three-dimensional structure of the urocortin-receptor complex. upc.edu These models help to understand the structural basis for the high-affinity binding of urocortin and can explain the different affinities and selectivities of various ligands (UCN1, UCN2, UCN3) for the CRF receptor subtypes. upc.edu Such structural insights are valuable for understanding receptor activation mechanisms and can aid in the rational design of novel therapeutic agents targeting this system.
Sequence Homology and Phylogenetic Analysis
The discovery and classification of Urocortin are rooted in sequence homology and phylogenetic studies. Urocortin is a paralog of CRF, and the Urocortin/CRF peptide family is the result of multiple gene duplication events that occurred early in vertebrate evolution, before the divergence of modern fish from tetrapods. acs.org The human Urocortin 1 (Ucn1) gene is located on chromosome 2 (2p23-p21) and, like the CRF gene, has its coding region entirely within a single exon.
The identification of other members of the urocortin family, Urocortin 2 (Ucn2) and Urocortin 3 (Ucn3), was accomplished through sequence homology searches of mouse and human genomic databases. These searches were guided by the known sequences of the CRF peptide family. For instance, a hidden Markov model (HMM), constructed from an alignment of known CRF family proteins like CRF, Urocortin, sauvagine, and urotensin I, was used to scan genomic databases to identify Ucn2. pnas.org
Phylogenetic analysis reveals distinct evolutionary lineages. The CRF/Urocortin family can be divided into two main paralogous groups: one containing CRF and the other containing Urocortin 1, urotensin-I, and sauvagine. wikipedia.org Urocortin 2 and 3 form a more distantly related group. pnas.org Comparative genomics shows significant sequence conservation across species, highlighting the peptide's conserved biological importance. Human Ucn3, for example, shares 90% amino acid identity in its mature peptide region with its mouse ortholog. nih.gov The sequence identity between various members of the human CRF/Urocortin family and related peptides underscores their shared ancestry and divergent functions.
| Peptide Comparison | Species | Sequence Identity/Homology (%) |
|---|---|---|
| Urocortin 3 to Mouse Urocortin 3 | Human/Mouse | 90% |
| Urocortin 3 to Pufferfish Urocortin-related peptide | Human/Pufferfish | 76% |
| Urocortin 2 to Human Urocortin-related peptide (URP) | Mouse/Human | 76% |
| Urocortin 2 to Rat CRF | Mouse/Rat | 34% |
| Urocortin 2 to Rat Urocortin 1 | Mouse/Rat | 42% |
Computational Modeling of Ligand-Receptor Interactions
Understanding the interaction between Urocortin and its receptors, CRF receptor 1 (CRF₁R) and CRF₂R, is critical to defining its biological activity. Computational modeling, in conjunction with experimental data, has provided significant insights into the structural basis of this interaction. mdpi.com
Homology Modeling and Molecular Dynamics: In the absence of complete crystal structures, researchers have constructed full-length homology models of the CRF receptors. acs.orgresearchgate.net These models are typically based on the crystal structures of the transmembrane domains of related class B G-protein-coupled receptors (GPCRs), such as the human glucagon (B607659) receptor, combined with the known structure of the N-terminal extracellular domain (ECD) of the CRF receptors. researchgate.net Once a model is built, all-atom molecular dynamics simulations are employed to study the behavior of the Urocortin-receptor complex over time. These simulations reveal large-scale conformational changes that occur upon agonist binding, particularly the rearrangement of transmembrane helices like TM6, which is a hallmark of GPCR activation. acs.org Dynamic network analysis can then identify key residues and communication pathways within the receptor that are crucial for activation. acs.org
Protein-Protein Docking: Computational docking experiments are used to predict the binding mode of Urocortin to its receptors and other interacting proteins, such as the CRF-binding protein (CRF-BP). researchgate.net These models have predicted that the C-terminal portion of Urocortin 1 binds to the N-terminal domain of CRF-BP. researchgate.net
Structural Insights from Cryo-EM: These computational models have been largely validated and refined by recent high-resolution structures obtained through cryo-electron microscopy (Cryo-EM). mdpi.comrcsb.org Cryo-EM structures of Urocortin 1 bound to both CRF₁R and CRF₂R have confirmed that the peptide adopts a single alpha-helical structure. mdpi.comrcsb.org The binding mechanism involves a two-step process: the C-terminal segment of Urocortin binds first to the receptor's ECD, which orients the peptide, allowing its N-terminal segment to dip into the transmembrane core and interact with the juxtamembrane (J-domain) region, leading to receptor activation. mdpi.com These structures provide a precise map of the interacting residues and a definitive basis for understanding ligand specificity. rcsb.org
Proteomics and Interactome Studies
To fully understand the biological role of Urocortin, it is essential to identify the full spectrum of proteins with which it interacts. Proteomics and interactome studies aim to map these protein-protein interactions (PPIs) on a larger scale. The primary known interactors for Urocortin are its receptors (CRF₁R and CRF₂R) and the CRF-BP, which modulates its bioavailability. wikipedia.org
Advanced methodologies are employed to confirm these interactions and discover novel binding partners.
Mass Spectrometry-Based Proteomics: A powerful approach for identifying protein interactions is co-immunoprecipitation (Co-IP) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In this technique, a known protein (e.g., a tagged CRF receptor) is isolated from cell lysates using a specific antibody. Interacting proteins that are pulled down with it are then identified by mass spectrometry. This method has been successfully used to characterize the interactome of CRF receptor heteromers, confirming that both receptors are part of the complex and identifying other associated proteins. nih.gov While this has been applied to the receptors, the same principle can be used with Urocortin as the "bait" to find proteins that bind to it directly.
Yeast Two-Hybrid (Y2H) Screening: The yeast two-hybrid system is a genetic method used to discover PPIs. nih.govwikipedia.org The system is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In a Y2H screen, a Urocortin fusion protein (the "bait," linked to the BD) is tested for interaction against a library of potential partners (the "prey," linked to the AD). If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor and activating a reporter gene. nih.gov This allows for large-scale screening of cDNA libraries to identify previously unknown Urocortin interactors. genecopoeia.com Although it is a foundational technique for discovering interactions, results require validation by other methods like Co-IP.
These proteomic approaches are essential for moving beyond the known interactions with CRF receptors and CRF-BP to build a comprehensive network of Urocortin's cellular functions.
Future Research Directions and Unanswered Questions
Elucidation of Precise Physiological and Pathophysiological Levels of Urocortins
A significant gap in current knowledge is the precise concentration of urocortins in various tissues and circulation under both normal and disease states. While some studies have reported plasma levels of urocortin in specific contexts, such as in term infants and adults, these values can vary. nih.gov For instance, one study reported plasma urocortin levels of 152 pg/ml in term infants and 133 pg/ml in their mothers, while another found normal values of approximately 92 pg/ml in men and 67 pg/ml in women. nih.gov Furthermore, elevated serum levels of Urocortin-2 (Ucn-2) have been observed in patients with mild to moderate systolic dysfunction, but not in severe cases, suggesting a dynamic regulation during the progression of heart failure. scispace.com
Future research must focus on developing and utilizing highly specific and sensitive assays to accurately quantify the levels of each urocortin subtype (Urocortin 1, Urocortin 2, and Urocortin 3) in different biological compartments. This will be crucial for understanding their physiological relevance and for identifying pathological dysregulation in various diseases, including cardiovascular disorders, neurological conditions, and metabolic syndromes. scispace.comnih.gov Establishing baseline and pathological ranges will be instrumental in developing diagnostic and prognostic biomarkers.
Comprehensive Understanding of Urocortin Subtype-Specific Actions and Redundancies
While it is known that Urocortin 1 (Ucn1) binds to both corticotropin-releasing hormone receptor 1 (CRHR1) and CRHR2 (with higher affinity for CRHR2), and Urocortin 2 (Ucn2) and Urocortin 3 (Ucn3) are selective for CRHR2, the specific and potentially overlapping functions of these subtypes are not fully understood. bioscientifica.comnih.gov Studies using knockout mice have provided some insights, revealing that mice lacking urocortin exhibit increased anxiety-like behavior. nih.gov However, the precise contribution of each subtype to various physiological processes remains to be fully dissected.
Future investigations should aim to delineate the distinct roles of each urocortin in different tissues and under various physiological and pathological conditions. This will require the use of subtype-specific antagonists and agonists, as well as sophisticated genetic models that allow for the conditional and tissue-specific deletion or overexpression of each urocortin and its receptors. nih.gov Understanding these subtype-specific actions and any functional redundancies will be critical for the development of targeted therapies with minimal off-target effects. For example, while both Ucn2 and Ucn3 act on CRHR2, they may elicit different downstream signaling cascades or have varying potencies in different cell types, leading to distinct physiological outcomes. nih.gov
Detailed Mechanisms of Urocortin Metabolism and Degradation in Biological Systems
The mechanisms governing the synthesis, processing, and degradation of urocortins are not well-defined. Urocortins are synthesized as prohormones and are cleaved by prohormone convertases to their active forms. longdom.org However, the specific enzymes involved and the regulation of this process are largely unknown. Similarly, the pathways responsible for the degradation and clearance of urocortins from the circulation and tissues need to be elucidated. The short half-life of exogenously administered urocortins, on the order of minutes, suggests rapid metabolism, which presents a significant hurdle for their therapeutic use. researchgate.netresearchgate.net
Future research should focus on identifying the proteases and other enzymes responsible for urocortin metabolism. Understanding these degradation pathways could lead to the development of strategies to enhance the stability and bioavailability of therapeutic urocortins, such as the design of degradation-resistant analogs or the co-administration of metabolic inhibitors. Furthermore, investigating how urocortin metabolism is altered in disease states could provide valuable insights into their pathophysiology.
Characterization of Novel Downstream Effectors and Regulatory Pathways
The signaling pathways activated by urocortins are complex and not fully mapped. While activation of G-protein coupled receptors (GPCRs) leading to the production of cyclic AMP (cAMP) is a well-established mechanism, other downstream effectors are also involved. longdom.orgamegroups.cn For instance, urocortins have been shown to activate mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinases (ERKs), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. bioscientifica.comamegroups.cn Microarray analyses have revealed that urocortins can regulate the expression of a multitude of genes involved in processes like cell death, oxidative stress, and metabolism. bioscientifica.com
A key area for future research is the identification and characterization of novel downstream signaling molecules and regulatory networks. This will involve the use of advanced techniques such as phosphoproteomics, transcriptomics, and interactome mapping to build a comprehensive picture of the urocortin signaling cascade in different cell types. Uncovering these novel pathways will not only enhance our fundamental understanding of urocortin biology but may also reveal new therapeutic targets for modulating their effects.
Exploration of Urocortin's Role in Specific Organ Development and Homeostasis
Evidence suggests that the urocortin system plays a role in the development and maintenance of homeostasis in various organs. For instance, urocortins and their receptors are expressed in bone cells, where they appear to regulate osteoclast differentiation and function, suggesting a role in bone remodeling. longdom.orgbioscientifica.com In the heart, urocortins have been implicated in cardioprotection and the regulation of cardiac function. researchgate.netphysiology.org Furthermore, urocortins are involved in regulating energy balance and glucose homeostasis, with expression in key metabolic tissues like skeletal muscle. nih.govpnas.org
Future studies should systematically investigate the role of each urocortin subtype in the development, maturation, and homeostatic maintenance of specific organs. This could involve the use of organoid cultures and genetic models with organ-specific manipulation of the urocortin system. Such research could uncover novel roles for urocortins in organogenesis and tissue repair and could have implications for regenerative medicine.
Development of Advanced Genetic and Pharmacological Tools for Targeted Manipulation of the Urocortin System
The development of more specific and potent pharmacological tools is essential for advancing our understanding of the urocortin system and for its therapeutic exploitation. This includes the creation of highly selective agonists and antagonists for each of the CRHR subtypes. nih.gov Additionally, the generation of advanced genetic tools, such as Cre-Lox systems for cell-type-specific gene knockout and inducible models like the Tet-On system, will be invaluable for dissecting the precise functions of urocortins in vivo. pnas.org
Future efforts in drug discovery should focus on developing small molecule agonists and antagonists with improved pharmacokinetic properties, including longer half-lives and better tissue penetration. The development of novel gene-editing technologies like CRISPR-Cas9 could also be employed to precisely manipulate the genes encoding urocortins and their receptors, providing powerful tools for both basic research and potential gene-based therapies. frontiersin.org
Integration of Multi-Omics Data to Map Urocortin Networks
To gain a holistic understanding of the urocortin system, it is crucial to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comnih.gov This systems-level approach will allow for the construction of comprehensive network maps that depict the intricate interactions between the urocortin system and other cellular pathways. nih.gov By combining these large-scale datasets, researchers can identify key nodes and modules within the urocortin network that are critical for its function and that may be dysregulated in disease. nih.govresearchgate.net
Future research should leverage bioinformatics and computational modeling to integrate multi-omics data from both in vitro and in vivo studies. nih.govfrontlinegenomics.com This will facilitate the identification of novel biomarkers for diseases associated with urocortin dysregulation and the discovery of new therapeutic targets. Network-based approaches can help to predict the effects of pharmacological interventions and to personalize treatments based on an individual's "omic" profile. mdpi.com
Investigative Paradigms for Understanding Urocortin Function in Complex Disease Etiology (Preclinical)
The intricate involvement of urocortins in a wide array of physiological processes necessitates the use of sophisticated preclinical models to dissect their role in the etiology of complex diseases. These investigative paradigms, primarily centered around animal models, allow researchers to probe the function of the urocortin system in a controlled manner, providing insights that are crucial for understanding human pathophysiology. The primary strategies involve genetic manipulation, pharmacological intervention, and the application of specific behavioral and physiological assays to assess the outcomes of these manipulations in the context of various disease models.
A significant body of preclinical research has focused on the roles of the three urocortin peptides (Urocortin 1, Urocortin 2, and Urocortin 3) and their interactions with the two main corticotropin-releasing factor (CRF) receptors, CRF1 and CRF2. nih.govnih.gov These studies have been instrumental in elucidating the differential and sometimes opposing roles of these receptor systems in mediating the effects of urocortins. nih.gov
Genetic Manipulation Models
Genetically modified mouse models have been a cornerstone of urocortin research, allowing for the specific deletion or overexpression of urocortin peptides or their receptors. These models provide a powerful tool to understand the endogenous functions of these molecules.
Knockout Models: Mice lacking the genes for specific urocortins or CRF receptors have revealed their fundamental roles in physiology and behavior. For instance, deletion of the CRF1 receptor gene has been shown to reduce anxiety-like behaviors, whereas CRF2 receptor knockout mice exhibit increased anxiety. nih.govacnp.org A triple-knockout (tKO) mouse model lacking all three urocortin genes has been generated to better understand the integrated roles of these peptides. nih.gov These tKO mice show increased anxiety-like behaviors 24 hours after stress exposure, suggesting an essential role for urocortins in the recovery process from stress. nih.govpnas.org Studies on urocortin 2-deficient mice have revealed gender-specific alterations in the hypothalamic-pituitary-adrenal (HPA) axis and depressive-like behaviors. nih.gov
Transgenic and Gene Transfer Models: Overexpression models, including those using adeno-associated virus (AAV) for gene transfer, have been employed to study the therapeutic potential of urocortins. scispace.comfirstwordpharma.com For example, preclinical studies have shown that urocortin 2 gene transfer can improve insulin (B600854) sensitivity and glucose homeostasis in mouse models of insulin resistance, suggesting a potential long-term therapy for type 2 diabetes. firstwordpharma.com Similarly, urocortin 2 overexpression in the skeletal muscle of mice promoted muscle hypertrophy and enhanced function. nih.gov
Table 1: Key Findings from Genetic Manipulation Models in Urocortin Research
| Model | Key Phenotype/Finding | Implication for Disease Etiology | Reference |
|---|---|---|---|
| CRF1 Receptor Knockout Mice | Decreased anxiety-like behaviors and impaired HPA axis stress response. | CRF1 signaling is crucial for mediating anxiety and the physiological stress response. | nih.govacnp.org |
| CRF2 Receptor Knockout Mice | Increased anxiety-like behaviors and an accelerated HPA-axis response to stress. Hypertension has also been observed. | CRF2 signaling plays a role in dampening anxiety and regulating blood pressure. | nih.govacnp.orgahajournals.org |
| Urocortin Triple-Knockout (tKO) Mice | Increased anxiety-like behaviors 24 hours post-stress, but not under basal conditions. | Urocortins are essential for the recovery process following acute stress. | nih.govpnas.orgcolorado.edu |
| Urocortin 2 Knockout Mice | Gender-specific alterations in HPA axis rhythm and increased depressive-like behavior in females. | Urocortin 2 is involved in the regulation of the HPA axis and mood, with effects that are influenced by sex. | nih.gov |
| Urocortin 2 Gene Transfer (AAV) | Increased insulin sensitivity, improved glucose disposal, and reduced fatty liver in mouse models of insulin resistance. | Urocortin 2 has therapeutic potential for metabolic disorders like type 2 diabetes. | firstwordpharma.com |
Pharmacological Tools
The development of selective agonists and antagonists for the CRF receptors has provided invaluable pharmacological tools to dissect the specific contributions of CRF1 and CRF2 receptor-mediated signaling in various physiological and pathological processes. nih.govresearchgate.net
Selective Agonists: The use of selective CRF2 receptor agonists, such as Urocortin 2 and Urocortin 3, has helped to delineate the specific functions of this receptor pathway. nih.gov For example, central administration of these agonists has been shown to decrease food intake. nih.gov Intranasal administration of urocortin 3 has been shown to ameliorate anxiety-like behavior in an animal model of PTSD. mdpi.com
Selective Antagonists: Non-peptidic, selective CRF1 receptor antagonists have been instrumental in confirming the role of this receptor in anxiety and stress-related behaviors. researchgate.netnih.gov These antagonists can block the behavioral effects of stress or the administration of CRF or Urocortin 1. nih.gov
Table 2: Commonly Used Pharmacological Tools in Preclinical Urocortin Research
| Compound | Mechanism of Action | Primary Research Application | Reference |
|---|---|---|---|
| Urocortin 2 (human, mouse) | Selective agonist for the CRF2 receptor. | Investigating the role of CRF2 signaling in cardiovascular function, metabolism, and stress responses. | nih.govscispace.compnas.org |
| Urocortin 3 (human, mouse) | Selective agonist for the CRF2 receptor. | Studying the involvement of CRF2 activation in feeding behavior, anxiety, and stress. | nih.govmdpi.compnas.org |
| α-helical CRF | Non-selective CRF receptor antagonist. | Blocking the effects of both CRF1 and CRF2 receptor activation to determine the overall involvement of the CRF system. | researchgate.netucl.ac.uk |
| Antalarmin | Selective, non-peptidic CRF1 receptor antagonist. | Investigating the specific role of CRF1 receptors in anxiety, depression, and the stress response. | nih.gov |
| NBI-27914 | Selective CRF1 receptor antagonist. | Confirming the CRF1-mediated effects of urocortin in models of neurodegenerative disease. | ucl.ac.uk |
Behavioral and Physiological Assays
To assess the functional consequences of genetic and pharmacological manipulations of the urocortin system, a wide range of behavioral and physiological assays are employed in preclinical models.
Behavioral Assays: These tests are crucial for studying the role of urocortins in stress-related psychiatric disorders. Commonly used paradigms include the open field test and dark-light transfer test to measure anxiety-like behavior, and the social interaction test. mdpi.comnih.govpnas.org
Physiological Assays: To investigate the role of urocortins in cardiovascular and metabolic diseases, various physiological parameters are measured. These include hemodynamic monitoring (blood pressure, heart rate, cardiac output), echocardiography, and assessment of metabolic markers like blood glucose and insulin levels. scispace.comfirstwordpharma.comjacc.org In models of neuroinflammation, levels of cytokines like TNF-α and markers of neuronal health such as tyrosine hydroxylase are quantified. researchgate.netaai.org
Table 3: Application of Behavioral and Physiological Assays in Urocortin Research
| Assay Type | Specific Test/Measurement | Application in Urocortin Research | Reference |
|---|---|---|---|
| Behavioral | Open Field Test | Assessing anxiety-like behavior by measuring time spent in the center of an arena. | mdpi.compnas.org |
| Dark-Light Transfer Test | Evaluating anxiety by measuring movement between a dark, enclosed space and a bright, open area. | pnas.org | |
| Social Interaction Test | Measuring anxiety-like behavior based on the time spent in social contact with another animal. | nih.gov | |
| Cardiovascular | Hemodynamic Monitoring (Blood Pressure, Heart Rate, Cardiac Output) | Assessing the direct effects of urocortin administration or genetic manipulation on cardiovascular function. | scispace.comjacc.org |
| Echocardiography | Evaluating cardiac structure and function, such as ejection fraction and contractility. | mdpi.com | |
| Isolated Artery Studies | Determining the direct vasodilatory effects of urocortins on blood vessels. | ahajournals.org | |
| Metabolic | Glucose and Insulin Tolerance Tests | Assessing insulin sensitivity and glucose homeostasis in models of metabolic disease. | firstwordpharma.com |
| Food Intake Measurement | Investigating the role of urocortins in the central regulation of appetite and energy balance. | nih.gov | |
| Neurochemical/Molecular | In Situ Hybridization/RT-PCR | Measuring mRNA expression levels of urocortins, their receptors, and other relevant genes in specific brain regions. | nih.govmdpi.com |
| Measurement of Neurotransmitters and Hormones (e.g., Corticosterone (B1669441), Dopamine) | Quantifying the impact of urocortin system manipulation on neuroendocrine and neurotransmitter systems. | researchgate.netnih.gov |
Disease-Specific Preclinical Models
The combination of these investigative paradigms is applied to various animal models of human diseases to understand the specific role of urocortin in their etiology.
Cardiovascular Disease: In animal models of heart failure and ischemia-reperfusion injury, urocortins have shown cardioprotective effects, including increased cardiac output and reduced infarct size. mdpi.comnih.gov Studies in rodent models of hypertension have also been crucial. scispace.comahajournals.org For instance, in a rat model of ischemia/reperfusion, intravenous administration of Urocortin 2 was found to reduce arrhythmias and infarct size. scispace.com
Stress-Related Disorders: Animal models of stress, such as single prolonged stress (SPS) to model PTSD or chronic variable stress, are used to study how urocortins modulate behavioral and neuroendocrine responses to stress. mdpi.comnih.gov In the SPS model, intranasal urocortin 3 reversed some of the stress-induced behavioral changes. mdpi.com
Neurodegenerative Diseases: In neuroinflammatory models of Parkinson's disease, such as those induced by lipopolysaccharide (LPS), urocortin has been shown to protect dopaminergic neurons and restore motor function. researchgate.netucl.ac.uk This effect appears to be mediated by CRF1 receptors and involves the inhibition of microglial activation and TNF-α production. researchgate.netaai.org
Table 4: Summary of Findings in Disease-Specific Preclinical Models
| Disease Area | Preclinical Model | Key Finding Regarding Urocortin Function | Reference |
|---|---|---|---|
| Cardiovascular Disease | Rat model of Ischemia/Reperfusion | Intravenous Urocortin 2 reduced infarct size, limited fibrosis, and improved cardiac contractility. | scispace.commdpi.com |
| Mouse models of Heart Failure | Urocortin infusion improved myocardial performance and decreased systemic vascular resistance. | ahajournals.orgmdpi.com | |
| Stress-Related Disorders | Single Prolonged Stress (SPS) model of PTSD in rats | Intranasal Urocortin 3 administration prevented the development of anxiety-like behaviors. | mdpi.com |
| Chronic Variable Stress in rats | Chronic stress altered the expression of Urocortin 1, 2, and 3 in the brain, correlating with elevated corticosterone levels. | nih.gov | |
| Neurodegenerative Disease | Lipopolysaccharide (LPS) neuroinflammatory model of Parkinson's Disease in rats | Urocortin protected nigral dopamine (B1211576) neurons, preserved motor function, and reduced neuroinflammation via CRF1 receptors. | researchgate.netucl.ac.uk |
| Microglia cell culture models | Urocortin inhibited LPS-induced production of the pro-inflammatory cytokine TNF-α in microglia. | aai.org |
Q & A
Q. How can researchers address the limited availability of Urocortin-specific antibodies with high specificity?
- Methodological Answer : Validate commercial antibodies using knockout tissue lysates in Western blotting. Collaborate with core facilities to develop custom monoclonal antibodies via phage display. Cross-verify findings with CRISPR-Cas9 knockdown models .
Table: Key Methodological Considerations
| Research Aspect | Recommended Techniques | Validation Criteria |
|---|---|---|
| Receptor Binding Studies | Radioligand assays, SPR | IC₅₀ consistency across ≥3 independent runs |
| Tissue Quantification | LC-MS/MS, multiplex IHC | Coefficient of variation <15% between replicates |
| Behavioral Phenotyping | Standardized anxiety tests + optogenetics | Inter-rater reliability ≥0.8 (Cohen’s κ) |
| Data Analysis | Bayesian models, meta-regression | Posterior probability >95%, I² <50% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
